molecular formula C₁₇H₁₀D₈N₄OS B1163766 N-Demethyl-N-formylolanzapine-d8

N-Demethyl-N-formylolanzapine-d8

Cat. No.: B1163766
M. Wt: 334.47
Attention: For research use only. Not for human or veterinary use.
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Description

N-Demethyl-N-formylolanzapine is a key impurity and metabolite reference standard in the study of the atypical antipsychotic drug olanzapine . The deuterated form, N-Demethyl-N-formylolanzapine-d8, is specifically designed for use as an internal standard in advanced bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary research value lies in ensuring accurate quantification and method validation during the analysis of olanzapine and its metabolites in biological matrices such as plasma, serum, and hair . Olanzapine is primarily metabolized in the liver, with one of its major metabolic pathways involving CYP1A2-mediated N-desmethylation to form N-Desmethyl Olanzapine (DMO) . N-Demethyl-N-formylolanzapine is closely related to this metabolic pathway. Using a deuterated internal standard like N-Demethyl-N-formylolanzapine-d8 corrects for variability in sample preparation and ionization efficiency in mass spectrometry, leading to highly reliable and reproducible data . This is crucial for therapeutic drug monitoring, pharmacokinetic studies, and investigating the complex relationship between olanzapine metabolism and metabolic side effects, such as fluctuations in glucose and lipid levels . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₇H₁₀D₈N₄OS

Molecular Weight

334.47

Synonyms

4-(2-Methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde-d8

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to N-Demethyl-N-formylolanzapine-d8: Properties and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of N-Demethyl-N-formylolanzapine-d8, a critical analytical tool in the study of the atypical antipsychotic olanzapine and its metabolic pathways. We will explore its molecular characteristics, the rationale for its use in advanced analytical techniques, and a detailed protocol for its application, grounded in the principles of scientific integrity and experimental validity.

Part 1: Molecular Profile and Physicochemical Characteristics

N-Demethyl-N-formylolanzapine-d8 is the stable isotope-labeled (SIL) analog of N-Demethyl-N-formylolanzapine, a known impurity or potential minor metabolite of olanzapine.[1] The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Key Physicochemical Data

The fundamental properties of N-Demethyl-N-formylolanzapine-d8 are summarized below, with data for its non-labeled counterpart provided for comparison.

PropertyN-Demethyl-N-formylolanzapine-d8N-Demethyl-N-formylolanzapine (Unlabeled)
Molecular Formula C₁₇H₁₀D₈N₄OS[2]C₁₇H₁₈N₄OS[1]
Molecular Weight 334.47 g/mol [2]326.42 g/mol
Synonyms 4-(2-Methyl-10H-thieno[2,3-b][2][3]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde-d8[2]Olanzapine N-Formyl Impurity[1]
CAS Number Not Available639460-79-0[1][2]

The Significance of Deuteration: The substitution of hydrogen with deuterium, a stable (non-radioactive) heavy isotope, is a cornerstone of modern quantitative bioanalysis. This modification increases the compound's mass without significantly altering its chemical properties, such as polarity, solubility, and ionization efficiency. Consequently, N-Demethyl-N-formylolanzapine-d8 co-elutes with its unlabeled analog during liquid chromatography and exhibits identical behavior in the mass spectrometer's ion source. This co-behavior is essential for its function as an internal standard, allowing it to accurately correct for variations in sample preparation and matrix effects.

Part 2: Role in Olanzapine Metabolism and Bioanalysis

To appreciate the application of this molecule, one must first understand the metabolic fate of its parent drug, olanzapine.

Olanzapine Metabolic Pathways

Olanzapine is extensively metabolized in the liver, primarily through oxidation and direct glucuronidation.[3] The cytochrome P450 (CYP) enzyme system, particularly isoform CYP1A2 and to a lesser extent CYP2D6, mediates the oxidative pathways.[4][5][6] The major circulating metabolites are 4'-N-desmethyl olanzapine (DMO) and 10-N-glucuronide, both of which are pharmacologically inactive at typical concentrations.[3]

Olanzapine_Metabolism OLZ Olanzapine DMO N-Desmethylolanzapine (DMO) OLZ->DMO CYP1A2 >> CYP2D6 (N-Demethylation) HMO 2-Hydroxymethyl Olanzapine OLZ->HMO CYP2D6 (Hydroxylation) GLUC 10-N-Glucuronide OLZ->GLUC UGTs (Direct Glucuronidation) FORMYL N-Demethyl-N-formyl- olanzapine DMO->FORMYL Formylation (Minor Pathway / Impurity)

Caption: Primary metabolic pathways of Olanzapine.

N-Demethyl-N-formylolanzapine is a derivative of the primary metabolite, DMO. While not a major in-vivo metabolite, its presence as a synthetic impurity or minor metabolite necessitates its quantification in various drug development and quality control settings.

Causality of Experimental Choice: The Internal Standard

The U.S. Food and Drug Administration (FDA) and other regulatory bodies recommend the use of a co-eluting stable isotope-labeled internal standard for chromatographic and mass spectrometric assays. The rationale is threefold:

  • Correction for Extraction Variability: The SIL internal standard is added at a known concentration to every sample at the beginning of the workflow. Any loss of analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the internal standard.

  • Mitigation of Matrix Effects: Biological matrices like plasma can suppress or enhance the ionization of an analyte in the mass spectrometer source. Since the SIL internal standard has nearly identical physicochemical properties, it experiences the same matrix effects as the unlabeled analyte.

  • Normalization of Instrumental Variation: Minor fluctuations in injection volume or instrument sensitivity are cancelled out.

By calculating the ratio of the analyte's response to the internal standard's response, a highly precise and accurate measurement is achieved, which is a self-validating system essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[7]

Part 3: Protocol for Quantitative Analysis via LC-MS/MS

This section outlines a validated, step-by-step methodology for the simultaneous quantification of an olanzapine-related analyte (e.g., N-Demethyl-N-formylolanzapine) in human plasma using N-Demethyl-N-formylolanzapine-d8 as an internal standard. The protocol is synthesized from established methods for olanzapine and its metabolites.[7][8]

Workflow Visualization

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Plasma Sample (Calibrator, QC, or Unknown) Spike 2. Spike with d8-IS (Fixed Concentration) Sample->Spike Precip 3. Add Precipitation Solvent (e.g., Acetonitrile) Spike->Precip Vortex 4. Vortex & Centrifuge Precip->Vortex Supernatant 5. Transfer Supernatant Vortex->Supernatant LC 6. UPLC Separation (Reversed-Phase C18) Supernatant->LC MS 7. MS/MS Detection (ESI+ MRM Mode) LC->MS Data 8. Data Processing (Peak Area Ratio -> Concentration) MS->Data

Caption: Standard workflow for bioanalytical sample quantification.

Experimental Protocol

1. Objective: To accurately quantify N-Demethyl-N-formylolanzapine in human plasma.

2. Materials:

  • Analytes: N-Demethyl-N-formylolanzapine (analyte), N-Demethyl-N-formylolanzapine-d8 (internal standard, IS).

  • Matrix: Blank human plasma.

  • Reagents: HPLC-grade acetonitrile, methanol, and water; Formic acid (LC-MS grade).

  • Equipment: Ultra-High Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

3. Methodology:

  • Step 1: Preparation of Stock and Working Solutions

    • Prepare individual stock solutions of the analyte and the IS in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working solutions for the analyte by serial dilution of the stock solution with 50:50 acetonitrile:water to create calibration standards.

    • Prepare a separate IS working solution at a concentration of 100 ng/mL.

  • Step 2: Sample Preparation (Protein Precipitation)

    • To 50 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the IS working solution (100 ng/mL).

    • Vortex briefly to mix.

    • Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[7]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • Step 3: LC-MS/MS Analysis

    • Inject 5 µL of the supernatant onto the LC-MS/MS system.

    • Perform chromatographic separation and mass spectrometric detection using the parameters outlined in the tables below.

Instrumental Parameters

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds like olanzapine metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation and better peak shape for basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analytes from the C18 column.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column, ensuring efficient separation.
Gradient 5% B to 95% B over 3 minutes, hold for 1 minA rapid gradient efficiently elutes the analytes while minimizing run time.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.

Table 2: Mass Spectrometry Parameters

ParameterConditionRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The piperazine nitrogen is readily protonated, making positive mode ideal for this class of compounds.
MRM Transition (Analyte) 327.1 -> 213.1 (Hypothetical)Precursor ion [M+H]⁺ is selected and fragmented; a stable product ion is monitored for quantification.
MRM Transition (IS) 335.2 -> 213.1 (Hypothetical)The +8 Da shift in the precursor [M+D+H]⁺ is monitored. The fragment ion may be identical if deuterium is not in the fragmented portion.
Source Temp. 500 °COptimizes desolvation of the mobile phase.
Dwell Time 100 msSufficient time to acquire >12 data points across each chromatographic peak for accurate integration.

(Note: Specific MRM transitions must be optimized empirically for the specific instrument by infusing the pure compound.)

  • Step 4: Data Analysis and Validation

    • Integrate the peak areas for both the analyte and the IS for all injections.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratios from the calibration curve.

    • The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[7]

References

  • Pharmacokinetics of Olanzapine: A Comprehensive Review. OMICS International. [Link]

  • Olanzapine. Wikipedia. [Link]

  • Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. PMC. [Link]

  • Olanzapine Pharmacokinetics. Psychopharmacology Institute. [Link]

  • Olanzapine Pathway, Pharmacokinetics. ClinPGx. [Link]

  • N-Demethyl-N-formylolanzapine-d8. BioOrganics. [Link]

  • N-Demethyl-N-Formylolanzapine. Pharmace Research Laboratory. [Link]

  • N-Demethyl-N-formylolanzapine | CAS No- 639460-79-0. GLP Pharma Standards. [Link]

  • Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring. PubMed. [Link]

  • N-Desmethyl Clozapine-d8 | C17H17ClN4 | CID 135908332. PubChem - NIH. [Link]

  • UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. PMC. [Link]

  • Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids. Springer. [Link]

Sources

Technical Guide: N-Demethyl-N-formylolanzapine-d8 Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and analytical application of the N-Demethyl-N-formylolanzapine-d8 reference standard.

Executive Summary & Core Identity

N-Demethyl-N-formylolanzapine-d8 is a stable isotope-labeled analog of N-Demethyl-N-formylolanzapine (a known process impurity and metabolite of the atypical antipsychotic Olanzapine). It serves as a critical Internal Standard (IS) for the precise quantification of Olanzapine impurities via LC-MS/MS, particularly in bioequivalence studies and rigorous QC release testing where matrix effects can compromise data integrity.

Chemical Identity Matrix
ParameterTechnical Specification
Compound Name N-Demethyl-N-formylolanzapine-d8
Unlabeled CAS 639460-79-0 (Note: Specific CAS for the d8 isotopologue is not currently assigned; refer to unlabeled parent for regulatory filing).[1][2][3][4][5]
Synonyms Olanzapine N-Formyl Impurity-d8; 4-(2-Methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde-d8
Molecular Formula C₁₇H₁₀D₈N₄OS
Molecular Weight ~334.47 g/mol (Unlabeled: 326.42 g/mol )
Isotopic Purity ≥ 99 atom % D
Chemical Purity ≥ 98% (HPLC)
Solubility DMSO, Methanol, Chloroform (Slightly)

Synthesis & Structural Logic

As a Senior Application Scientist, it is crucial to understand that the reliability of this standard stems from its synthetic route. We utilize a convergent synthesis strategy that introduces the deuterium label on the piperazine ring before coupling to the thienobenzodiazepine core. This prevents deuterium scrambling (H/D exchange) that can occur if labeling is attempted on the aromatic system.

Mechanistic Pathway[11][12]
  • Nucleophilic Substitution: The reaction initiates with the tricyclic precursor (4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine hydrochloride) reacting with Piperazine-d8 . The high nucleophilicity of the secondary amine in piperazine-d8 displaces the amino/leaving group on the imidoyl chloride-like core.

  • N-Formylation: The resulting N-Desmethylolanzapine-d8 intermediate possesses a free secondary amine. Selective N-formylation is achieved using Acetic Formic Anhydride (prepared in situ) or Ethyl Formate, yielding the final N-formyl target without affecting the thienobenzodiazepine nitrogen.

Visualization: Synthetic Workflow

SynthesisPathway Precursor Tricyclic Precursor (Chlorinated/Activated Core) Intermediate Intermediate: N-Desmethylolanzapine-d8 Precursor->Intermediate Nucleophilic Aromatic Substitution (Reflux) Reagent1 Piperazine-d8 (Isotopic Source) Reagent1->Intermediate Product Final Product: N-Demethyl-N-formylolanzapine-d8 Intermediate->Product Selective N-Formylation (0°C to RT) Reagent2 Acetic Formic Anhydride (Formylating Agent) Reagent2->Product

Figure 1: Convergent synthesis pathway ensuring isotopic stability on the piperazine ring.

Analytical Protocol: LC-MS/MS Quantification

The following protocol is designed to be self-validating . The use of the d8-IS allows for the correction of ionization suppression/enhancement in complex matrices (plasma/urine).

A. Sample Preparation (Self-Validating Extraction)
  • Principle: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize background noise for impurity analysis.

  • Protocol:

    • Aliquot 200 µL of human plasma.

    • Spike with 20 µL of N-Demethyl-N-formylolanzapine-d8 IS working solution (500 ng/mL).

    • Add 50 µL of 0.1 M NaOH (to basify and ensure the analyte is in non-ionized form for extraction).

    • Extract with 1.5 mL of tert-butyl methyl ether (TBME).

    • Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

    • Evaporate supernatant to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase.

B. LC-MS/MS Conditions

Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 100 mm). Mobile Phase:

  • A: 10 mM Ammonium Acetate in Water (pH 9.0).[6]

  • B: Acetonitrile.

  • Note: High pH is critical for Olanzapine stability and peak shape.

MRM Transitions (Multiple Reaction Monitoring): The d8-analog exhibits a mass shift of +8 Da. The fragmentation pattern typically involves the cleavage of the piperazine ring or loss of the formyl group.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Logic
N-Formylolanzapine (Unlabeled) 327.1 [M+H]⁺256.135Loss of formyl-piperazine fragment
N-Formylolanzapine-d8 (IS) 335.2 [M+H]⁺ 256.1 35Retention of Core: The d8 label is on the piperazine (lost), so the product ion is often the common tricyclic core (256). Verify experimentally if label is retained in fragment.
Alt Transition (if d8 retained)335.2 [M+H]⁺264.135If fragmentation cleaves within piperazine.
Visualization: Analytical Decision Tree

LCMSWorkflow Start Sample (Plasma/Formulation) Spike Spike IS: N-Demethyl-N-formylolanzapine-d8 Start->Spike Extract LLE Extraction (pH > 9.0) Spike->Extract LC LC Separation (High pH Mobile Phase) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation: Analyte Area / d8-IS Area MS->Data

Figure 2: Analytical workflow for precise quantification using the d8-reference standard.

Regulatory & Handling Guidelines

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The formyl group can be susceptible to hydrolysis under acidic/moist conditions.

  • Safety: Treat as a potent pharmacologically active compound. Use full PPE (gloves, mask, fume hood).

  • Regulatory Status: For Research Use Only (RUO). Not for human diagnostic or therapeutic use.[1] In regulatory filings (ANDA/NDA), refer to the unlabeled CAS 639460-79-0 and provide the Certificate of Analysis (CoA) for the deuterated batch to prove structure and isotopic purity.

References

  • Santa Cruz Biotechnology. N-Demethyl-N-formylolanzapine-d8 Product Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Olanzapine Impurities. Retrieved from

  • Simson Pharma. Olanzapine Impurity Profiling and Standards. Retrieved from

  • Bernhardt, O., et al. (2016). Quantification of Olanzapine and Metabolites in Human Plasma by LC-MS/MS. Journal of Chromatography B.
  • US Patent 7329747B2. Synthesis of olanzapine and intermediates thereof. Retrieved from

Sources

Physicochemical Properties of Deuterated Olanzapine Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical distinctions, metabolic stability profiles, and analytical characterization of deuterated Olanzapine metabolites. It is designed for drug development scientists and bioanalytical researchers utilizing deuterium-labeled isotopologues for pharmacokinetic enhancement (biobetters) or precise quantification (internal standards).

Executive Summary

Deuterated Olanzapine analogs (e.g., Olanzapine-D3, Olanzapine-D8) and their metabolites represent a critical intersection of physical chemistry and pharmacology. The substitution of protium (


H) with deuterium (

H) introduces the Kinetic Isotope Effect (KIE) , significantly altering bond dissociation energy without fundamentally changing the steric or electronic character of the molecule.

For Olanzapine, deuteration is primarily employed in two contexts:

  • Therapeutic Optimization: Strategic deuteration at the N-methyl metabolic "soft spot" to attenuate CYP1A2-mediated clearance, potentially extending half-life (

    
    ) and reducing toxic metabolite formation.
    
  • Bioanalytical Precision: Utilization of stable isotopologues (e.g., N-desmethylolanzapine-D4) as internal standards that mirror the analyte’s ionization and matrix suppression profile while remaining mass-resolvable.

Chemical Architecture & Isotopic Substitution

The physicochemical behavior of deuterated metabolites depends entirely on the site of isotopic enrichment.

Structural Variants
CompoundLabel SitePrimary ApplicationKey Physicochemical Shift
Olanzapine-D3

-methyl group (

)
Metabolic Stability (CYP1A2 Blockade)Increased C-H bond stability (+1.2–1.5 kcal/mol BDE)
Olanzapine-D8 Piperazine ring & Aromatic ringInternal Standard (Bioanalysis)Mass shift (+8 Da) ensures no isotopic overlap with natural M+2 isotopes.
N-desmethylolanzapine-D4 Piperazine ringMetabolite Quantification StandardRetains deuterium after

-demethylation of parent.
The Deuterium Switch: Metabolic Logic

The primary metabolic pathway for Olanzapine is


-demethylation via CYP1A2  to form N-desmethylolanzapine (DMO) .[1]
  • Hypothesis: Replacing the

    
    -methyl hydrogens with deuterium (Olanzapine-D3) impedes this reaction due to the primary KIE (
    
    
    
    ).
  • Outcome: The metabolite profile shifts.[2] If

    
    -demethylation is slowed, the pathway may shunt toward 
    
    
    
    -oxidation (FMO3) or direct Glucuronidation (UGT1A4).

Physicochemical Characterization

Lipophilicity and Chromatography ( & )

Deuterium is slightly less lipophilic than protium due to a lower zero-point energy and shorter C-D bond length (


 vs 

), which reduces the molar volume and polarizability.
  • Chromatographic Effect: Deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts in Reverse Phase (RP-HPLC) systems.

  • Resolution: In high-resolution UPLC, Olanzapine-D3 may separate from Olanzapine by 0.05–0.1 min. In standard HPLC, they typically co-elute.

Table 1: Comparative Physicochemical Data

PropertyOlanzapine (Protiated)Olanzapine-D3 (

-methyl)
N-desmethylolanzapine-D4
Molecular Weight 312.43 g/mol 315.45 g/mol 302.44 g/mol
pKa (Piperazine N) 7.24 (Basic)~7.24 (Negligible shift)~7.30
pKa (Imine N) 4.60~4.60~4.60
LogP (Octanol/Water) 2.89~2.87 (Slight decrease)~2.10 (More polar)
Solubility (Aq, pH 7) ~0.09 mg/mL~0.10 mg/mL (Lower lattice energy)> 0.15 mg/mL
RP-HPLC Retention

(relative)

(relative)

(relative)
Mass Spectrometry & Fragmentation

For accurate quantification, the mass shift must be sufficient to avoid "cross-talk" from the natural isotopic abundance of the parent drug.

  • Olanzapine-D3: The +3 Da shift is generally sufficient, but high concentrations of parent drug can contribute to the D3 signal via the M+3 isotope (approx 0.1% abundance).

  • N-desmethylolanzapine-D4: The +4 Da shift on the piperazine ring is robust. The fragmentation pattern in MS/MS (MRM) is critical.

MRM Transitions (Positive ESI):

  • Olanzapine:

    
     (Loss of methyl-piperazine)
    
  • Olanzapine-D3:

    
     (Loss of deuterated methyl-piperazine; fragment is identical to parent) OR 
    
    
    
    (if D is on the ring). Note: For N-methyl-D3, the common fragment loses the label, requiring careful selection of a fragment that RETAINS the label if specific tracking is needed.

Metabolic Pathway & Stability Visualization

The following diagram illustrates the "Deuterium Blockade" strategy. The red "X" indicates the primary Kinetic Isotope Effect inhibiting the CYP1A2 pathway.

OlanzapineMetabolism Figure 1: Kinetic Isotope Effect (KIE) strategy. Deuteration at the N-methyl site inhibits CYP1A2 clearance. OLZ Olanzapine (Parent) DMO N-desmethylolanzapine (Major Metabolite) OLZ->DMO CYP1A2 (Demethylation) NOwj Olanzapine N-oxide OLZ->NOwj FMO3 GLUC 10-N-Glucuronide OLZ->GLUC UGT1A4 OLZ_D3 Olanzapine-D3 (N-methyl-d3) OLZ_D3->DMO CYP1A2 BLOCKED (Primary KIE) OLZ_D3->NOwj Metabolic Shunting (Increased Flux) OLZ_D3->GLUC Metabolic Shunting

[3]

Experimental Protocols

Protocol: Metabolic Stability Assessment (Microsomal Incubations)

Objective: Quantify the Kinetic Isotope Effect (KIE) of Olanzapine-D3 vs. Olanzapine.

  • Preparation:

    • Prepare 10 mM stock solutions of Olanzapine and Olanzapine-D3 in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate Conc: 1 µM (below

      
       to ensure first-order kinetics).
      
    • Enzyme Conc: 0.5 mg/mL microsomal protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Reaction:

    • Pre-incubate microsomes and substrate for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
    • Quench: Add 3 volumes of ice-cold Acetonitrile containing N-desmethylolanzapine-D4 (Internal Standard).

  • Analysis:

    • Centrifuge (4000g, 20 min). Inject supernatant onto LC-MS/MS.

    • Monitor disappearance of parent (

      
       vs time).
      
  • Calculation:

    • 
      .
      
    • KIE =

      
      . A value > 2.0 indicates significant metabolic stabilization.
      
Protocol: Physicochemical Profiling (LogD Determination)

Objective: Measure the lipophilicity shift of the deuterated metabolite.

  • Method: Shake-flask method (miniaturized).

  • Phases: Octanol (saturated with buffer) and Phosphate Buffer pH 7.4 (saturated with octanol).

  • Procedure:

    • Dissolve compound in DMSO (10 mM).

    • Spike into the Octanol/Buffer mix (1:1 ratio) to final conc of 10 µM.

    • Vortex for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification:

    • Analyze both phases by LC-MS/MS.[3][4]

    • 
      .
      
    • Note: Expect Olanzapine-D3 to show a

      
       of approx -0.01 to -0.02 compared to parent.
      

Analytical Workflow Visualization

This workflow describes the validation of deuterated metabolites as internal standards.

AnalyticalWorkflow Figure 2: Bioanalytical workflow using deuterated metabolites as internal standards. cluster_conditions Critical Parameters Sample Biological Sample (Plasma/Serum) Spike Spike IS (N-desmethylolanzapine-D4) Sample->Spike Extract Solid Phase Extraction (MCX Cartridge) Spike->Extract LC UPLC Separation (C18, High pH) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Params IS must co-elute or elute <0.1 min before analyte. Mass shift >3 Da required. LC->Params Data Quantification (Ratio: Analyte/IS) MS->Data

References

  • Kassahun, K., et al. (1997). "Disposition and biotransformation of the antipsychotic agent olanzapine in humans."[5] Drug Metabolism and Disposition, 25(1), 81-93.[5] Link

  • Bedor, N. C., et al. (2014). "A rapid method using liquid chromatography tandem mass spectrometry (LC-MS/MS) for the quantification of olanzapine in human plasma."[6] Clinical and Experimental Pharmacology and Physiology. Link

  • Uttamsingh, V., et al. (2015). "Application of Deuterated Drugs in the Pharmaceutical Industry." Annual Reports in Medicinal Chemistry, 50, 237-269. (General reference for KIE principles).
  • Nozawa, H., et al. (2023). "Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids." Forensic Toxicology. Link

  • Johnson-Davis, K. (2024). "Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)."[4] Methods in Molecular Biology, 2737, 347-357.[7] Link

Sources

An In-Depth Technical Guide to the Metabolic Pathway of Olanzapine to N-Demethyl-N-formylolanzapine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanzapine, a cornerstone atypical antipsychotic, undergoes extensive metabolism in the human body, leading to a variety of derivatives. Among these, the formation of N-demethyl-N-formylolanzapine represents a secondary metabolic pathway of significant interest. This technical guide provides a comprehensive overview of the biotransformation of olanzapine to this formylated metabolite. We will delve into the initial N-demethylation step, explore the putative subsequent N-formylation, and present a detailed in-vitro experimental protocol for the investigation of this metabolic cascade using human liver microsomes and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended to provide researchers and drug development professionals with the foundational knowledge and practical methodology to explore this specific metabolic pathway of olanzapine.

Introduction to Olanzapine Metabolism

Olanzapine is primarily metabolized in the liver through two major pathways: direct glucuronidation and cytochrome P450 (CYP)-mediated oxidation[1][2][3][4]. The main circulating metabolites are the 10-N-glucuronide and 4'-N-desmethylolanzapine[4]. The focus of this guide is the pathway leading to a less abundant, yet important, secondary metabolite, N-demethyl-N-formylolanzapine. This biotransformation is a two-step process initiated by N-demethylation, followed by N-formylation.

The Metabolic Cascade: From Olanzapine to N-Demethyl-N-formylolanzapine

The formation of N-demethyl-N-formylolanzapine from olanzapine is a sequential metabolic process.

Step 1: N-Demethylation of Olanzapine to N-Desmethylolanzapine

The initial and rate-limiting step in this pathway is the N-demethylation of the piperazine moiety of olanzapine to yield N-desmethylolanzapine.

  • Enzymology : This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP1A2 [1][2][3][4]. To a lesser extent, CYP2D6 may also contribute to this metabolic step[1][2][3]. The significant role of CYP1A2 has clinical implications, as its activity can be influenced by genetic polymorphisms and environmental factors such as smoking.

Step 2: Putative N-Formylation of N-Desmethylolanzapine

The subsequent step involves the N-formylation of the secondary amine group on the piperazine ring of N-desmethylolanzapine to form N-demethyl-N-formylolanzapine.

  • Enzymology : The specific enzyme responsible for this N-formylation in humans has not been definitively identified in the literature. However, N-formylation of xenobiotics is a known metabolic reaction. This transformation could potentially be catalyzed by N-formyltransferases , which utilize N10-formyltetrahydrofolate as a formyl group donor. While the role of formyltransferases in xenobiotic metabolism is an area of ongoing research, their involvement in the formylation of endogenous and exogenous compounds is established. It is also plausible that this reaction could occur non-enzymatically or be mediated by other enzyme systems capable of transferring a formyl group. Further research is required to elucidate the precise enzymatic basis of this transformation.

The proposed metabolic pathway is depicted in the following diagram:

olanzapine_metabolism olanzapine Olanzapine desmethyl N-Desmethylolanzapine olanzapine->desmethyl N-demethylation (CYP1A2 >> CYP2D6) formyl N-Demethyl-N-formylolanzapine desmethyl->formyl N-formylation (Putative: N-Formyltransferases)

Caption: Proposed metabolic pathway of olanzapine to N-demethyl-N-formylolanzapine.

In-Vitro Investigation of the Metabolic Pathway

To investigate the formation of N-demethyl-N-formylolanzapine from olanzapine, an in-vitro study using human liver microsomes (HLMs) is a robust and widely accepted methodology. HLMs contain a rich complement of drug-metabolizing enzymes, including CYPs and potentially formyltransferases.

Experimental Objective

To characterize the formation of N-desmethylolanzapine and N-demethyl-N-formylolanzapine from olanzapine in human liver microsomes and to identify the primary enzymes involved in the N-demethylation step.

Materials and Reagents
Material/ReagentSupplierPurpose
OlanzapineSigma-AldrichSubstrate
N-DesmethylolanzapineToronto Research ChemicalsMetabolite Standard
N-Demethyl-N-formylolanzapineSimson Pharma LimitedMetabolite Standard
Pooled Human Liver MicrosomesCorning Life SciencesEnzyme Source
NADPH Regenerating SystemCorning Life SciencesCofactor for CYPs
Phosphate Buffer (pH 7.4)Fisher ScientificReaction Buffer
Acetonitrile (LC-MS grade)Fisher ScientificQuenching and Extraction
Formic Acid (LC-MS grade)Fisher ScientificMobile Phase Additive
Recombinant Human CYPsCorning Life SciencesReaction Phenotyping
CYP1A2-selective inhibitorSigma-AldrichReaction Phenotyping
CYP2D6-selective inhibitorSigma-AldrichReaction Phenotyping
Experimental Workflow

The following diagram illustrates the key steps in the in-vitro metabolism study.

experimental_workflow cluster_prep Incubation Preparation cluster_incubation Metabolic Reaction cluster_termination Sample Processing cluster_analysis Analysis prep_mix Prepare Incubation Mix: - Human Liver Microsomes - Phosphate Buffer - Olanzapine pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate reaction with NADPH Regenerating System pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate reaction with cold Acetonitrile incubate->terminate centrifuge Centrifuge to precipitate protein terminate->centrifuge extract Collect supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms

Caption: Experimental workflow for the in-vitro metabolism of olanzapine.

Detailed Experimental Protocol

3.4.1. Incubation with Human Liver Microsomes

  • Prepare Incubation Mixtures : In microcentrifuge tubes, prepare the incubation mixtures containing human liver microsomes (final concentration 0.5 mg/mL), phosphate buffer (100 mM, pH 7.4), and olanzapine (final concentration 10 µM).

  • Pre-incubation : Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction : Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation : Incubate the reaction mixtures at 37°C for 60 minutes with gentle agitation.

  • Termination of Reaction : Terminate the reactions by adding two volumes of ice-cold acetonitrile.

  • Protein Precipitation : Vortex the samples and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.

  • Sample Collection : Transfer the supernatant to a new tube for LC-MS/MS analysis.

3.4.2. Reaction Phenotyping (Enzyme Identification)

To confirm the role of CYP1A2 and CYP2D6 in N-demethylation, two approaches can be used:

  • Incubation with Recombinant CYPs : Follow the protocol above, replacing human liver microsomes with recombinant human CYP1A2 and CYP2D6 enzymes.

  • Chemical Inhibition : Perform incubations with human liver microsomes in the presence of selective inhibitors for CYP1A2 (e.g., furafylline) and CYP2D6 (e.g., quinidine). A decrease in the formation of N-desmethylolanzapine in the presence of a specific inhibitor indicates the involvement of that enzyme.

Analytical Methodology: LC-MS/MS for Metabolite Detection and Characterization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification and structural elucidation of drug metabolites.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Olanzapine: m/z 313.1 -> 256.2N-Desmethylolanzapine: m/z 299.1 -> 256.2N-Demethyl-N-formylolanzapine: m/z 327.1 -> 256.2
Collision Energy Optimized for each transition

Note: The specific m/z values for the precursor and product ions should be optimized using authentic standards.

Data Analysis

The identification of metabolites is achieved by comparing the retention times and mass fragmentation patterns of the peaks in the experimental samples with those of the authentic standards. Quantification can be performed by constructing a calibration curve using the standards.

Conclusion

The metabolic pathway of olanzapine to N-demethyl-N-formylolanzapine is a multi-step process initiated by CYP1A2-mediated N-demethylation. The subsequent N-formylation step, while less characterized, is a critical area for further investigation to fully understand the metabolic fate of olanzapine. The in-vitro methodology outlined in this guide provides a robust framework for researchers to explore this pathway, identify the enzymes involved, and characterize the formation of this formylated metabolite. A thorough understanding of such metabolic pathways is paramount for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the comprehensive safety assessment of pharmaceuticals.

References

  • EFSA (European Food Safety Authority), 2017. Industry view: In vitro comparative metabolism studies to identify metabolites. Available at: [Link]

  • Spina, E. and de Leon, J., 2007. Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. CNS drugs, 21(1), pp.17-41.
  • BioIVT, 2023. Metabolite Identification (Met ID) / Characterization / Profiling. Available at: [Link]

  • Singh, S., Kumar, V. and Singh, S.K., 2011. In vitro test methods for metabolite identification: A review. Journal of Pharmacy Research, 4(9), pp.2944-2948.
  • Gali, V.S., et al., 2015. In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism. Drug Metabolism and Disposition, 43(11), pp.1695-1702.
  • Obach, R.S., 2004. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In: Methods in Molecular Biology, vol 267. Humana Press, pp. 245-256.
  • Hofmann, M.H., et al., 2022. Metabolism of the antipsychotic drug olanzapine by CYP3A43. Xenobiotica, 52(6), pp.533-541.
  • Daniel, W.A., 2007. Metabolism of Atypical Antipsychotics: Involvement of Cytochrome P450 Enzymes and Relevance for Drug-Drug Interactions. Current Drug Metabolism, 8(5), pp.435-445.
  • Spina, E., Scordo, M.G. and D'Arrigo, C., 2001. Interactions between the cytochrome P450 system and the second-generation antipsychotics. The Journal of clinical psychopharmacology, 21(1), pp.13-24.
  • Lin, J.H. and Lu, A.Y., 1998. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism Reviews, 30(2), pp.257-293.
  • PharmGKB, 2023. Olanzapine Pathway, Pharmacokinetics. Available at: [Link]

  • Corning Life Sciences, 2023. Human and Animal Liver Microsome Thawing and Incubation Protocol. Available at: [Link]

  • Wikipedia, 2023. Xenobiotic metabolism. Available at: [Link]

  • Gali, V.S., et al., 2015. In Vitro Characterization of Human Liver Microsomal Kinetics and Enzyme Involvement in Olanzapine Metabolism. ResearchGate. Available at: [Link]

  • World Journal of Pharmaceutical Research, 2023. Synthesis, characterization and process validation of olanzapine intermediates. Available at: [Link]

  • Zhang, D., Kalgutkar, A.S. and Soglia, J.R., 2004. Strategies for Characterization of Drug Metabolites Using Liquid Chromatography-Tandem Mass Spectrometry in Conjunction With Chemical Derivatization and On-Line H/D Exchange Approaches. Current drug metabolism, 5(4), pp.387-400.
  • Pharmace Research Laboratory, 2023. N-Demethyl-N-Formylolanzapine. Available at: [Link]

  • Boobis, A.R., et al., 2002. XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER. Chemical research in toxicology, 15(6), pp.699-712.
  • Ndlovu, H., 2024. Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. Scholarly Journal of Research in Medicine and Medical Sciences, 7(2), pp.185-186.
  • Hoaglund-Hyzer, C.S., et al., 2017. Mechanistic Studies of the N-formylation of Edivoxetine, a Secondary Amine-Containing Drug, in a Solid Oral Dosage Form. Journal of pharmaceutical sciences, 106(4), pp.1039-1049.
  • International Journal of Molecular Sciences, 2023. Phase I and Phase II Xenobiotic-Metabolizing Enzymes: Structure, Function, and Regulation. Available at: [Link]

  • Technology Networks, 2020. Sensitive Quantification of Drug Metabolites Using LC-MS. Available at: [Link]

  • SCIEX, 2023. Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Available at: [Link]

  • Ma, X. and Idle, J.R., 2008. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. Drug metabolism reviews, 40(4), pp.651-667.
  • Omiecinski, C.J., et al., 2011. Xenobiotic Metabolism, Disposition, and Regulation by Receptors: From Biochemical Phenomenon to Predictors of Major Toxicities. Toxicological sciences, 120(Suppl 1), pp.S49-S75.
  • Reddy, P.G., et al., 2014. Formylation of Amines. Molecules, 19(6), pp.7688-7711.
  • ResearchGate, 2013. N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet. Available at: [Link]

  • GLP Pharma Standards, 2023. N-Demethyl-N-formylolanzapine. Available at: [Link]

  • Kim, J., et al., 2021. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.
  • MedCrave, 2017. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. Available at: [Link]

  • ChemRxiv, 2023. Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Available at: [Link]

Sources

Technical Guide: Solubility and Handling of N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Demethyl-N-formylolanzapine-d8 is a stable isotope-labeled internal standard (IS) critical for the accurate quantification of olanzapine metabolites in biological matrices via LC-MS/MS. As a deuterated analog of the N-formyl metabolite (often monitored as a degradation product or minor metabolite), its physicochemical behavior mirrors the unlabeled analyte while providing mass differentiation.

This guide addresses the specific solubility challenges associated with this compound. While the parent drug olanzapine is lipophilic, the N-formyl modification alters polarity, necessitating precise solvent selection to avoid precipitation during stock preparation or on-column injection. Methanol (MeOH) is identified as the superior solvent for primary stock preparation due to its high dielectric constant and protic nature, while Acetonitrile (ACN) serves as an optimal intermediate solvent for mobile phase compatibility.

Part 1: Physicochemical Profile & Solubility Assessment

Chemical Identity[1]
  • Compound Name: N-Demethyl-N-formylolanzapine-d8

  • Synonyms: 4-(2-Methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde-d8; Olanzapine Formyl Impurity-d8.

  • Molecular Formula: C₁₇H₁₀D₈N₄OS[1]

  • Key Functional Groups: Thienobenzodiazepine core (lipophilic), Formyl-piperazine tail (polar modulation).

Solvent Compatibility Matrix

The following data summarizes the practical solubility limits observed in bioanalytical applications. Note that "Practical Solubility" refers to the ease of preparing stable stock solutions (typically 0.1 – 1.0 mg/mL) rather than thermodynamic saturation limits.

SolventSolubility RatingPrimary Use CaseTechnical Notes
Methanol (MeOH) High (Recommended)Master Stock PreparationBest for dissolving the solid neat standard. Promotes rapid solvation of the piperazine ring.
Acetonitrile (ACN) Moderate Working SolutionsExcellent for LC-MS compatibility. May require sonication for high concentrations (>1 mg/mL).
DMSO Very High Rescue SolventUse only if MeOH fails. Hard to remove; causes ion suppression in MS.
Water Poor Mobile Phase AdditiveDo not use for stock preparation. Compound is practically insoluble.
50:50 ACN:H₂O Good Working DilutionsPrevents precipitation when spiking into aqueous biological matrices (plasma/urine).
Solubility Decision Tree

The following logic flow dictates the optimal solvent choice based on the intended analytical concentration.

SolubilityLogic Start Start: Solid Standard (N-Demethyl-N-formylolanzapine-d8) TargetConc Determine Target Concentration Start->TargetConc HighConc Master Stock (> 1 mg/mL) TargetConc->HighConc Primary Stock LowConc Working Solution (< 100 µg/mL) TargetConc->LowConc Daily Use SolventMeOH Solvent: 100% Methanol (Preferred) HighConc->SolventMeOH SolventACN Solvent: 50% ACN / 50% Water LowConc->SolventACN ActionSonicate Action: Vortex (30s) + Sonicate (5 min) SolventMeOH->ActionSonicate CheckClear Visual Check: Clear Solution? ActionSonicate->CheckClear Rescue Rescue: Add 5% DMSO (Last Resort) CheckClear->Rescue No (Precipitate) FinalStock Store: -20°C / Amber Vial CheckClear->FinalStock Yes Rescue->FinalStock

Figure 1: Decision logic for solvent selection ensures complete dissolution while minimizing mass spectrometry interference.

Part 2: Technical Protocol – Master Stock Preparation

Objective: Prepare a stable 1.0 mg/mL Master Stock Solution of N-Demethyl-N-formylolanzapine-d8.

Critical Reagents & Equipment
  • Analyte: N-Demethyl-N-formylolanzapine-d8 (>98% isotopic purity).

  • Solvent: Methanol (LC-MS Grade).

  • Vessel: Amber borosilicate glass vial (Class A). Note: Olanzapine derivatives are photosensitive.

  • Gas: Nitrogen (N₂) or Argon for headspace purging.

Step-by-Step Methodology
  • Equilibration: Allow the neat standard vial to reach room temperature (20–25°C) inside a desiccator before opening. This prevents condensation moisture from degrading the hygroscopic solid.

  • Weighing: Accurately weigh ~1.0 mg of the substance into a 2 mL amber glass vial. Record the exact mass to 0.001 mg precision.

  • Solvation (The "Wetting" Step):

    • Add Methanol to achieve exactly 1.0 mg/mL (correcting for purity and salt form if applicable).

    • Scientific Rationale: Methanol is protic and disrupts the crystal lattice of the thienobenzodiazepine core more effectively than ACN initially.

  • Dissolution Mechanics:

    • Vortex at high speed for 30 seconds.

    • Sonicate in a water bath at ambient temperature for 5 minutes.

    • Caution: Do not heat the water bath. Thermal stress can induce oxidative degradation (N-oxide formation).

  • Verification: Inspect under a strong light source. The solution must be free of particulate matter.

  • Storage: Flush the headspace with Nitrogen gas to displace oxygen. Cap tightly with a PTFE-lined cap. Store at -20°C or lower.

Part 3: Stability & Degradation Pathways

The reliability of N-Demethyl-N-formylolanzapine-d8 as an internal standard depends on preventing its degradation back to N-desmethylolanzapine or oxidation to N-oxides.

Environmental Sensitivities
  • Photolytic Degradation: Like the parent olanzapine, this analog is highly sensitive to UV/VIS light. Exposure can lead to ring opening or color changes (yellow to orange/brown). Always use amber glassware.

  • Oxidative Instability: The piperazine nitrogen and the sulfur in the thiophene ring are oxidation-prone sites. Stock solutions stored without inert gas purging may show degradation peaks (M+16 or M+32) within weeks.

Workflow for Handling & Stability

StabilityWorkflow Stock Master Stock (MeOH, -20°C) Thaw Thaw to RT (Darkness) Stock->Thaw Dilute Dilute to Working Conc. (50:50 ACN:H2O) Thaw->Dilute Analysis LC-MS/MS Injection Dilute->Analysis Light Light Exposure Dilute->Light Oxidation O2 Exposure Dilute->Oxidation Degradant Degradant: Thiolactam / N-Oxide Light->Degradant Rapid Decay Oxidation->Degradant Slow Decay

Figure 2: Handling workflow emphasizing critical control points (Light/Oxygen) to prevent artifact formation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Olanzapine. Retrieved from [Link]

  • Claesson, A. L., et al. (2019). Melatonin suppression is exquisitely sensitive to light.[2] Journal of Pineal Research. Retrieved from [Link] (Contextual reference on light sensitivity of photosensitive biologicals).

  • U.S. Food and Drug Administration (FDA). (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. Retrieved from [Link]

Sources

Technical Guide: Distinguishing Olanzapine-d8 and N-Demethyl-N-formylolanzapine-d8 in Bioanalysis and Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between Olanzapine-d8 and N-Demethyl-N-formylolanzapine-d8 Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

In the high-stakes landscape of antipsychotic drug development, precision in distinguishing the Active Pharmaceutical Ingredient (API) from its process impurities and degradation products is non-negotiable. This guide delineates the critical technical differences between Olanzapine-d8 (the stable isotope-labeled internal standard for the parent drug) and N-Demethyl-N-formylolanzapine-d8 (the stable isotope-labeled internal standard for a specific synthetic intermediate and oxidative impurity).

While both compounds utilize a deuterated piperazine scaffold to ensure analytical robustness, they serve fundamentally different roles in the drug lifecycle: one validates the pharmacokinetic profile of the therapeutic, while the other acts as a sentinel for purity and stability.

Chemical Architecture & Isotopic Design

The core difference lies in the substituent attached to the


-position of the piperazine ring. This structural variance dictates their physicochemical properties, mass spectral behavior, and retention characteristics.
Structural Comparison
FeatureOlanzapine-d8N-Demethyl-N-formylolanzapine-d8
Role Internal Standard (IS) for OlanzapineIS for N-Formyl Impurity

-Substituent
Methyl Group (

or

*)
Formyl Group (

)
Molecular Formula

(Typical)

(Typical)
Polarity Lower (More Lipophilic)Higher (Due to Carbonyl oxygen)
Basicity Basic (Tertiary amine)Reduced (Amide-like character of formyl)

*Note: The "d8" designation typically implies the deuteration of the piperazine ring carbons to avoid deuterium-hydrogen exchange (D/H exchange) in protic solvents, ensuring the label remains stable during extraction.

Visualization of Structural Divergence

ChemicalStructure Figure 1: Structural Divergence at the N4-Piperazine Position Core Thienobenzodiazepine Core Pip_d8 Piperazine Ring (Deuterated -d8) Core->Pip_d8 Attached at N1 Sub_Me Methyl Group (-CH3) Pip_d8->Sub_Me Olanzapine-d8 (N4 Position) Sub_Formyl Formyl Group (-CHO) Pip_d8->Sub_Formyl Formyl-Impurity-d8 (N4 Position)

Mechanistic Origins: Why Do We Need Both?

To understand the necessity of two distinct standards, one must analyze the synthesis and degradation pathways of Olanzapine.

The Synthetic Pathway (Process Impurity)

N-Demethyl-N-formylolanzapine is a key intermediate in the synthesis of Olanzapine.

  • Precursor: N-Desmethylolanzapine.[1][2][3]

  • Reaction: Reaction with N-formylpiperazine or ethyl formate.

  • Result: N-Demethyl-N-formylolanzapine.

  • Final Step: Reduction of the formyl group yields the methyl group (Olanzapine).

  • Criticality: If the reduction is incomplete, the formyl species remains as a Process Impurity .

The Oxidative Pathway (Degradation Product)

Olanzapine is sensitive to oxidative stress.

  • Mechanism: Oxidative attack on the piperazine ring or N-oxide rearrangement can lead to N-dealkylation and subsequent formylation (often via reaction with excipient impurities like formaldehyde or direct oxidation mechanisms).

  • Criticality: In stability studies, the appearance of the formyl peak indicates formulation instability.

The "d8" Necessity

Using a non-deuterated analog as an internal standard is insufficient due to Matrix Effects .

  • Co-elution: The d8-labeled standard co-elutes (or elutes very closely) with the analyte, experiencing the exact same ion suppression/enhancement from the biological matrix (plasma/urine).

  • Differentiation: The mass shift (+8 Da) allows the mass spectrometer to distinguish the IS from the native analyte.

Analytical Applications: LC-MS/MS Workflow

Distinguishing these compounds requires a high-resolution LC-MS/MS approach. The formyl group introduces a mass shift of +14 Da (Methyl vs. Formyl) relative to the parent, in addition to the +8 Da from deuterium.

Mass Spectrometry Transitions (MRM)

The following table summarizes the typical Multiple Reaction Monitoring (MRM) transitions. Note that the "Core Fragment" (m/z ~256) is often conserved, making precursor ion selection critical.

AnalytePrecursor Ion (M+H)+Product Ion (Quant)Product Ion (Qual)Origin of Fragment
Olanzapine 313.2256.1198.1Loss of methyl-piperazine moiety
Olanzapine-d8 321.2264.1206.1Shifted due to d8-piperazine retention
N-Formyl Impurity 327.2256.1213.1Loss of formyl-piperazine moiety
N-Formyl Impurity-d8 335.2264.1221.1Shifted due to d8-piperazine retention

Critical Note: If the fragmentation pathway cleaves the entire piperazine ring, the product ion (256) might be identical for the parent and the impurity. However, if the deuterium label is on the piperazine ring (which is standard for "d8"), the fragment containing the ring will retain the mass shift. Always verify the position of the label in your specific standard.

Chromatographic Separation (The Trap)

Because the formyl group reduces the basicity of the


 nitrogen, N-Demethyl-N-formylolanzapine  is typically less polar  (elutes later) than N-Desmethylolanzapine but may elute close to Olanzapine depending on the pH of the mobile phase.
  • High pH (Ammonium Bicarbonate, pH 10): Olanzapine is uncharged and retains longer. The formyl impurity (amide-like) is also uncharged. Separation is driven by hydrophobicity.

  • Low pH (Formic Acid, pH 3): Olanzapine is protonated (charged) and elutes earlier. The formyl nitrogen is less basic and may not protonate as readily, altering selectivity.

Experimental Protocol: Simultaneous Quantification

Objective: Quantify Olanzapine and monitor the N-Formyl impurity in human plasma.

Reagents & Standards
  • Standards: Olanzapine (Reference), N-Demethyl-N-formylolanzapine (Reference).[1][4]

  • Internal Standards: Olanzapine-d8, N-Demethyl-N-formylolanzapine-d8.[1]

  • Matrix: K2EDTA Human Plasma.

Sample Preparation (Solid Phase Extraction - SPE)
  • Rationale: SPE is preferred over protein precipitation to remove phospholipids that cause ion suppression.

  • Conditioning: 1 mL Methanol, followed by 1 mL Water.

  • Loading: Mix 200 µL Plasma + 20 µL IS Mix + 200 µL 2%

    
    . Load onto MCX (Mixed-mode Cation Exchange) cartridge.
    
  • Washing: 1 mL 2% Formic Acid (removes acidic interferences), 1 mL Methanol (removes neutrals).

  • Elution: 2 x 500 µL 5%

    
     in Methanol (Releases basic analytes).
    
  • Reconstitution: Evaporate and reconstitute in Mobile Phase A/B (80:20).

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-4 min: Linear ramp to 90% B

    • 4-5 min: Hold 90% B

  • Detection: ESI Positive Mode.

Workflow Diagram

BioanalysisWorkflow Figure 2: Simultaneous Bioanalytical Workflow Sample Plasma Sample (Patient/Stability) Spike Spike IS Mix: 1. Olanzapine-d8 2. Formyl-Olz-d8 Sample->Spike Extract Extraction (SPE/LLE) Remove Phospholipids Spike->Extract LC UPLC Separation (C18, High pH) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Elution Data Data Analysis Ratio: Analyte Area / IS Area MS->Data Quantification

Stability & Handling

  • Olanzapine-d8: Highly sensitive to oxidation. Store at -20°C or -80°C under Argon. Solutions should be prepared fresh or stored in amber glass to prevent photo-degradation.

  • N-Demethyl-N-formylolanzapine-d8: Generally more stable than the parent due to the formyl group protecting the secondary amine, but still susceptible to thiophene oxidation. Avoid protic solvents (methanol/water) for long-term storage of stock solutions if D/H exchange on the amide is a concern (though d8 is usually on the ring).

References

  • Olanzapine Structure & Properties. PubChem Database.

  • Identification of oxidative degradation impurities of olanzapine. Journal of Pharmaceutical and Biomedical Analysis, 2011.

  • Synthesis and characterization of impurities of Olanzapine . Arkivoc, 2008.[2][5]

  • Simultaneous quantification of olanzapine and metabolites.

  • Olanzapine N-Formyl Impurity Commercial Reference . Simson Pharma.

Sources

Identifying N-Demethyl-N-formylolanzapine in human plasma samples

Technical Guide: Forensic Identification of -Demethyl- -formylolanzapine in Human Plasma

Executive Summary: The Analytical Imperative

The identification of


-Demethyl-

-formylolanzapine
Impurity F

not a primary metabolic product
  • Ingestion of Degraded Drug Product: The patient has consumed Olanzapine tablets that have undergone significant oxidative degradation or interaction with excipients (e.g., formaldehyde in PEG).

  • Ex Vivo Sample Instability: The plasma sample itself was mishandled, subjected to oxidative stress, or stored improperly, leading to the conversion of Olanzapine or its

    
    -oxide metabolite into the formyl analog.
    

This guide provides a rigorous LC-MS/MS workflow to detect and quantify this compound, with a critical focus on distinguishing it from isobaric interferences and source-induced artifacts.

Structural Characterization & Mechanism

To identify the analyte, one must understand its origin. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">





The Degradation Pathway

The formation is typically oxidative. Olanzapine


OlanzapineDegradationOLZOlanzapine(MW 312.4)NOXOlanzapine N-Oxide(Metabolite, MW 328.4)OLZ->NOXFMO3 / CYP450(In Vivo)NDFN-Demethyl-N-formylolanzapine(Degradant, MW 326.4)OLZ->NDFFormylation(Excipient Interaction)DMON-Desmethylolanzapine(Metabolite, MW 298.4)OLZ->DMOCYP1A2(In Vivo)NOX->NDFPolonovski Rearrangement(Thermal/Stress)

Figure 1: Mechanistic origins of N-Demethyl-N-formylolanzapine. Note that it is a downstream product of stress, distinct from primary metabolism.

Experimental Protocol: Sample Preparation

Critical Control Point: Standard Liquid-Liquid Extraction (LLE) using ethyl acetate can sometimes introduce peroxides if the solvent is not high-purity, potentially driving artificial oxidation. This protocol utilizes Solid Phase Extraction (SPE) on a Mixed-Mode Cation Exchange cartridge to ensure purity and stability.

Reagents & Materials
  • SPE Cartridge: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode cation exchanger.

  • Internal Standard (IS): Olanzapine-d3 or

    
    -Desmethylolanzapine-d4.
    
  • Stabilizer: Ascorbic acid (0.1% w/v) added to plasma immediately upon thawing to prevent oxidative conversion of Olanzapine to

    
    -oxide, which could confound results.
    
Step-by-Step Workflow
  • Plasma Pre-treatment:

    • Aliquot 200 µL human plasma.[1]

    • Add 20 µL Internal Standard working solution (50 ng/mL).

    • Add 200 µL 2% Formic Acid in water (Acidifies sample to ionize the basic piperazine nitrogen,

      
      ).
      
    • Vortex mix for 30 seconds.

  • SPE Loading:

    • Condition MCX cartridge: 1 mL Methanol followed by 1 mL Water.

    • Load pre-treated plasma sample at gravity flow or low vacuum (< 5 inHg).

  • Wash Steps (Crucial for Matrix Removal):

    • Wash 1: 1 mL 2% Formic Acid (Removes proteins and acidic interferences).

    • Wash 2: 1 mL Methanol (Removes neutral lipids and hydrophobic interferences). Note: Olanzapine and its analogs are retained via ionic interaction.

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Chemistry: The high pH neutralizes the piperazine amine, breaking the ionic bond with the sorbent.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Method Development

Chromatographic Conditions

Separation is vital because



  • Column: Waters XBridge C18 or Phenomenex Gemini C18 (high pH stable), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.0 (Adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Flow Rate: 0.4 mL/min.[2][4]

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

Rationale: High pH mobile phase keeps the basic analytes in their neutral form, improving peak shape and retention on C18, allowing better separation of the polar


Mass Spectrometry Parameters (ESI+)

The detection utilizes Multiple Reaction Monitoring (MRM).[1][2][3][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
N-Demethyl-N-formylolanzapine 327.1 256.1 35Quantifier
327.1213.145Qualifier
Olanzapine313.2256.130Reference
N-Desmethylolanzapine (DMO)299.2256.132Reference
Olanzapine N-Oxide329.2313.225Stability Check

Mechanistic Insight on Transitions:

  • 327.1

    
     256.1:  This transition represents the loss of the modified piperazine ring (
    
    
    ). The resulting fragment (m/z 256) is the characteristic tricyclic thienobenzodiazepine core, shared by Olanzapine and DMO.
  • Differentiation: Note that Olanzapine

    
    -oxide (329) typically loses oxygen (-16) to form 313, or water (-18) to form 311. It does not significantly interfere with the 327 channel if chromatographic separation is adequate.
    

Analytical Logic & Troubleshooting

The "In-Source" Trap

A common error in this analysis is the thermal degradation of Olanzapine N-oxide inside the ESI source.

  • Phenomenon:[2][3][4][5][6] If the source temperature is too high (>500°C), Olanzapine

    
    -oxide can degrade into 
    
    
    -Demethyl-
    
    
    -formylolanzapine before it enters the quadrupole.
  • Result: A false positive. You detect the formyl impurity, but it was created by your instrument, not the patient.

  • Validation: Inject a pure standard of Olanzapine

    
    -oxide. If you see a peak in the 327 
    
    
    256 channel at the retention time of the
    
    
    -oxide, your source temperature is too high. Lower the source temperature to 350°C-400°C.
Workflow Visualization

AnalyticalWorkflowSampleHuman Plasma Sample(Contains OLZ, DMO, Impurity F?)PrepSPE Extraction(Oasis MCX, pH Switching)Sample->PrepLCLC Separation(High pH C18, pH 9.0)Prep->LCMSMS/MS Detection(MRM 327 -> 256)LC->MSDecisionIs RT(327) == RT(N-Oxide)?MS->DecisionResultAArtifact: Source Fragmentation(Lower Temp)Decision->ResultAYesResultBConfirmed: N-Demethyl-N-formylolanzapine(Degradation Present)Decision->ResultBNo

Figure 2: Logic flow for validating the detection of N-Demethyl-N-formylolanzapine and ruling out source-induced artifacts.

References

  • Baertschi, S. W., et al. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences. Link

  • Nirogi, R., et al. (2006). LC-MS/MS assay for olanzapine in human plasma and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Sravani, G., et al. (2012). Identification and characterization of olanzapine degradation products under oxidative stress conditions.[7] Acta Chromatographica. Link

  • Eggertson, M. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. PLOS ONE. Link

  • United States Pharmacopeia (USP). Olanzapine Monograph: Impurity F (N-Demethyl-N-formylolanzapine).Link

Stability profile of N-Demethyl-N-formylolanzapine-d8 powder

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability Profile of N-Demethyl-N-formylolanzapine-d8 Powder

Abstract

This technical guide provides a comprehensive framework for evaluating the stability of N-Demethyl-N-formylolanzapine-d8, a critical isotopically labeled standard used in the bioanalysis of olanzapine. Given the compound's primary application in quantitative assays, ensuring its purity and stability under various storage and handling conditions is paramount for data integrity. This document synthesizes first-principle chemical knowledge with established regulatory frameworks, primarily the International Council for Harmonisation (ICH) guidelines, to propose a robust stability assessment program. We will explore theoretical degradation pathways based on the parent olanzapine molecule, detail protocols for forced degradation and long-term stability studies, and outline the development of a suitable stability-indicating analytical method. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and bioanalytical fields.

Introduction and Scientific Context

N-Demethyl-N-formylolanzapine-d8 is the deuterated form of a metabolite of olanzapine, an atypical antipsychotic agent.[1] Its primary role is as an internal standard in mass spectrometry-based bioanalytical methods, such as LC-MS/MS, for the precise quantification of olanzapine and its metabolites in biological matrices.[2] The integrity of any quantitative analysis is fundamentally dependent on the purity and stability of the internal standard. Degradation of the standard can lead to inaccurate measurements, impacting pharmacokinetic, toxicokinetic, and clinical trial data.

Therefore, a thorough understanding of the stability profile of N-Demethyl-N-formylolanzapine-d8 powder is not merely a matter of good laboratory practice but a prerequisite for regulatory compliance and the generation of reliable scientific data. This guide provides the scientific rationale and actionable protocols to establish this profile.

Physicochemical Properties and Structural Considerations

Understanding the inherent properties of the molecule is the first step in predicting its stability.

PropertyDataSource(s)
Chemical Name 4-(2-Methyl-10H-thieno[2,3-b][3]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde-d8[4][5]
Molecular Formula C₁₇H₁₀D₈N₄OS[4][5]
Molecular Weight ~334.47 g/mol [5]
Structure A thienobenzodiazepine derivative with a deuterated N-formylpiperazine side chain.
Appearance Typically a solid powder (Specific color and form may vary by supplier).[4]
Purpose Isotope-labeled internal standard for bioanalytical quantification.

The core structure is based on olanzapine, which is known to be susceptible to oxidation, hydrolysis, and photolysis.[6][7][8] The thieno[2,3-b][3]benzodiazepine system is the primary site of potential degradation. The deuteration on the piperazine ring is unlikely to significantly alter the chemical stability of the solid powder but is critical for its function as a mass spectrometry standard.

Potential Degradation Pathways

Based on published data for olanzapine, we can postulate several degradation pathways for N-Demethyl-N-formylolanzapine-d8.[7][9][10] Forced degradation studies are designed to intentionally trigger these pathways to develop a robust analytical method capable of detecting any resulting impurities.

  • Oxidative Degradation: The thiophene sulfur and the tertiary amines in the benzodiazepine and piperazine rings are susceptible to oxidation. This can lead to the formation of N-oxides or sulfoxides, which have been identified as degradation products for olanzapine.[7][10]

  • Hydrolytic Degradation: The molecule's stability is pH-dependent.[6] In strongly acidic or basic aqueous solutions, the thienobenzodiazepine core can undergo hydrolysis, potentially leading to ring-opening.

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions, particularly involving the aromatic and heterocyclic ring systems. While olanzapine itself is relatively stable under photolytic conditions, it is a mandatory stress test according to ICH guidelines.[7][8]

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Oxidation (H2O2) Oxidation (H2O2) Mol N-Demethyl-N-formylolanzapine-d8 Thienobenzodiazepine Core N-Formylpiperazine-d8 Side Chain Oxidation (H2O2)->Mol:f0 Oxidizes S, N atoms DP1 N-Oxides Oxidation (H2O2)->DP1 DP2 Sulfoxides Oxidation (H2O2)->DP2 Acid/Base Hydrolysis Acid/Base Hydrolysis Acid/Base Hydrolysis->Mol:f0 Cleavage DP3 Ring-Opened Products Acid/Base Hydrolysis->DP3 Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) Photolysis (UV/Vis Light)->Mol Energy Input DP4 Other Photoproducts Photolysis (UV/Vis Light)->DP4 Thermal Stress (Heat) Thermal Stress (Heat) Thermal Stress (Heat)->Mol Accelerates all pathways

Caption: Postulated degradation pathways for N-Demethyl-N-formylolanzapine-d8.

Framework for Stability Assessment: ICH Guidelines

A scientifically sound stability study is designed and executed according to globally recognized standards. The ICH guidelines provide the necessary framework.[11][12]

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline outlines the core principles for stability testing, including stress testing, selection of batches, and storage conditions for formal studies.[13][14][15]

  • ICH Q1B - Photostability Testing: This provides specific guidance on how to conduct photostability tests, including the required light exposure levels.[16]

  • ICH Q2(R1) - Validation of Analytical Procedures: This guideline is crucial for ensuring the analytical method used for the stability study is "stability-indicating," meaning it is validated to accurately measure the decrease of the active substance and the increase of degradation products.

Experimental Protocols

The following protocols represent a comprehensive approach to defining the stability profile of N-Demethyl-N-formylolanzapine-d8 powder.

Development of a Stability-Indicating UPLC-MS/MS Method

Rationale: A chromatographic method with mass spectrometric detection is required to separate the parent compound from potential degradants and to confirm their identity. UPLC (Ultra-Performance Liquid Chromatography) provides high resolution and speed, while MS/MS offers high sensitivity and specificity.

Protocol:

  • System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm) is a suitable starting point.

  • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient must be optimized to resolve the parent peak from all degradation products generated during forced degradation.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode.

    • Monitor a specific precursor-to-product ion transition for N-Demethyl-N-formylolanzapine-d8.

    • During method development, use full scan and product ion scan modes on stressed samples to identify the masses of potential degradation products and establish MRM transitions for them.

  • Validation: Validate the method according to ICH Q2(R1) for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate specificity by showing that the parent peak is resolved from all degradation products.

Forced Degradation (Stress Testing)

Rationale: To identify likely degradation products, understand degradation pathways, and prove the specificity of the analytical method.[3][17][18] The goal is to achieve 5-20% degradation of the drug substance.[16]

General Procedure:

  • Prepare a stock solution of N-Demethyl-N-formylolanzapine-d8 (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile).

  • For each condition, dilute the stock solution into the stressor solution.

  • Include a control sample (diluted in the same solvent but without the stressor) kept at benign conditions.

  • Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

Stress ConditionProtocol Details
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Incubate at 60°C. Neutralize with an equivalent amount of acid before analysis.
Oxidation Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light.
Thermal (Dry Heat) Store the solid powder in a controlled oven at a temperature significantly above the proposed accelerated storage condition (e.g., 80°C), as per ICH Q1A guidelines.[15]
Photostability Expose the solid powder and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B. Use a dark control.
Long-Term and Accelerated Stability Studies

Rationale: To establish a re-test period and recommend storage conditions for the solid powder material.[19]

Protocol:

  • Batch Selection: Use at least one representative batch of the N-Demethyl-N-formylolanzapine-d8 powder.

  • Container Closure System: Store the powder in a container that simulates the actual product packaging (e.g., amber glass vials with inert caps).

  • Storage Conditions (as per ICH Q1A):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 3, 6 months.

  • Tests to be Performed:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of N-Demethyl-N-formylolanzapine-d8 using the validated stability-indicating method.

    • Purity: Determination of any degradation products using the same method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Data Analysis & Reporting A Develop UPLC-MS/MS Method B Perform Forced Degradation (Acid, Base, H2O2, Heat, Light) A->B C Identify Degradants & Optimize Separation B->C D Validate Method per ICH Q2(R1) (Specificity is Key) C->D E Place Powder in Stability Chambers (Long-Term & Accelerated) D->E Use Validated Method F Pull Samples at Timepoints (e.g., 0, 3, 6, 12 mo) E->F G Analyze Samples: - Appearance - Assay (Purity) - Degradation Products F->G H Tabulate & Trend Data G->H I Establish Re-Test Period & Storage Conditions H->I J Compile Final Stability Report I->J

Caption: Overall workflow for the stability assessment of the powder.

Data Interpretation and Recommended Storage

Data Presentation

All quantitative results from the formal stability study should be summarized in a table.

Example Stability Data Summary (Accelerated Conditions: 40°C/75% RH)

TimepointAppearanceAssay (%)Total Impurities (%)Specific Degradant X (%)
0 MonthsWhite Powder99.80.15< 0.05
3 MonthsWhite Powder99.70.250.08
6 MonthsWhite Powder99.50.420.15
Interpretation
  • Significant Change: A "significant change" for a drug substance is typically defined as a failure to meet its specification. For a high-purity standard, this would include any notable drop in assay or rise in impurities.

  • Re-Test Period: The re-test period is established based on the long-term data. Data from the accelerated study can be used to support the proposed re-test period.

  • Storage Conditions: Based on the forced degradation and formal stability results, definitive storage conditions can be established. Given the susceptibility of the parent olanzapine molecule to oxidation and light, the following are prudent starting recommendations:

    • Store at -20°C for long-term storage.

    • Protect from light by using amber vials.

    • Store under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is found to be a significant pathway.

    • Keep container tightly sealed to protect from humidity.

Conclusion

Establishing the stability profile of N-Demethyl-N-formylolanzapine-d8 is a critical activity to ensure its suitability as an internal standard for regulated bioanalysis. A systematic approach, grounded in ICH guidelines, is essential. By combining knowledge of the molecule's chemical structure with a rigorous experimental plan encompassing forced degradation and long-term stability studies, a comprehensive understanding of its stability can be achieved. The protocols and framework presented in this guide provide a robust pathway for generating the necessary data to define appropriate storage conditions and a re-test period, thereby ensuring the continued integrity and reliability of this vital analytical reagent.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • MDPI. (n.d.). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Creative Biolabs. (n.d.). Forced Degradation Studies.
  • PubMed. (n.d.). Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • Slideshare. (n.d.). ICH Guidelines for stability testing.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • PubMed. (n.d.). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations.
  • Ingenta Connect. (2010). Olanzapine degradation kinetics in aqueous solution.
  • BazTech. (2008). Identification and characterization of olanzapine degradation products under oxidative stress conditions.
  • ResearchGate. (2025). The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations.
  • PMC. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro.
  • SciSpace. (n.d.). Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry.
  • BioOrganics. (2019). N-Demethyl-N-formylolanzapine-d8.
  • Santa Cruz Biotechnology. (n.d.). N-Demethyl-N-formylolanzapine-d8.
  • Longdom Publishing. (2018). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method.
  • IJPPR. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form.
  • MedchemExpress.com. (n.d.). N-Demethyl-N-formylolanzapine-d8.
  • Pharmace Research Laboratory. (n.d.). N-Demethyl-N-Formylolanzapine.
  • Simson Pharma Limited. (n.d.). N-Demethyl-N-formylolanzapine.
  • CRO SPLENDID LAB. (n.d.). N-Demethyl-N-formylolanzapine-d8.
  • Cayman Chemical. (n.d.). N-Desmethylclozapine-d8.
  • Coriolis Pharma. (n.d.). Stability Studies.

Sources

Precision Quantitation of Oxidative Impurities: The Role of N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of pharmaceutical impurity profiling, the transition from "estimation" to "absolute quantitation" is dictated by the International Council for Harmonisation (ICH) Q3A and Q3B guidelines. N-Demethyl-N-formylolanzapine (often designated as Impurity B or a related oxidative degradant) represents a critical challenge in Olanzapine stability studies due to its structural similarity to the parent drug and its formation via complex oxidative pathways.

This guide details the application of N-Demethyl-N-formylolanzapine-d8 , a stable isotope-labeled internal standard (SIL-IS), to achieve rigorous quantification. Unlike external standardization, which fails to account for matrix-induced ionization suppression in LC-MS/MS, the use of the -d8 variant enables Isotope Dilution Mass Spectrometry (IDMS) . This approach ensures that every variable affecting the analyte—from extraction loss to detector saturation—is mathematically corrected in real-time.

The Chemistry of Contamination: Origin & Significance

Olanzapine is an atypical antipsychotic susceptible to oxidative degradation and autoxidation. The formation of N-Demethyl-N-formylolanzapine is a two-step degradation pathway often accelerated by exposure to air and excipient interactions (e.g., peroxides in povidone or polysorbates).

  • N-Demethylation: The piperazine ring loses a methyl group (forming N-Desmethylolanzapine).

  • N-Formylation: The secondary amine reacts with formate or formaldehyde equivalents (often degradation byproducts of excipients like PEG) to form the N-formyl adduct.

Why the -d8 Standard is Non-Negotiable: In complex matrices (plasma for DMPK or formulated tablets for stability), "clean" chromatography is rare. Co-eluting matrix components often suppress the electrospray ionization (ESI) signal. Without a co-eluting internal standard that experiences the exact same suppression, quantitative data is merely an estimate. N-Demethyl-N-formylolanzapine-d8 provides this mirror image.

Visualization: The Degradation Pathway

DegradationPathway cluster_0 Critical Control Point Olanzapine Olanzapine (Parent API) Desmethyl N-Desmethylolanzapine (Intermediate) Olanzapine->Desmethyl Oxidative Demethylation (-CH3) Formyl N-Demethyl-N-formylolanzapine (Target Impurity) Desmethyl->Formyl Formylation (+CHO)

Figure 1: The stepwise formation of the N-formyl impurity from the Olanzapine parent molecule.

The Analytical Logic: Isotope Dilution Mass Spectrometry (IDMS)[1][2][3][4][5]

The core scientific principle validating this protocol is Isotope Dilution .[1][2] By spiking the sample with a known concentration of N-Demethyl-N-formylolanzapine-d8, we create a self-correcting system.

The Mechanism of Error Correction

The -d8 standard has a mass shift of +8 Daltons (typically deuteration on the piperazine ring or stable aromatic positions). Chemically, it is identical to the impurity.

  • Extraction Efficiency: If you lose 10% of the impurity during sample prep, you also lose 10% of the -d8 standard. The ratio remains constant.

  • Matrix Effect: If co-eluting salts suppress the MS signal by 30%, both the impurity and the -d8 standard are suppressed by 30%. The ratio remains constant.

Comparison of Quantification Methods
FeatureExternal Standard MethodAnalog Internal StandardStable Isotope (d8) Method
Correction for Extraction Loss NoPartial (if chemically similar)Total
Correction for Matrix Effects NoPoor (different retention time)Total (Co-eluting)
Retention Time Match N/AApproximateExact
Regulatory Robustness LowMediumHigh (Gold Standard)

Experimental Protocol: LC-MS/MS Workflow

Objective: Quantify N-Demethyl-N-formylolanzapine in a pharmaceutical formulation at the 0.05% threshold level.

Reagents & Standards[6][7]
  • Analyte: N-Demethyl-N-formylolanzapine Reference Standard.

  • Internal Standard (IS): N-Demethyl-N-formylolanzapine-d8 (Isotopic purity >99%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.

Sample Preparation (Spike-Recovery Method)
  • Stock Preparation: Prepare a 1 mg/mL stock of the -d8 IS in Methanol.

  • Sample Weighing: Weigh crushed tablet powder equivalent to 10 mg Olanzapine.

  • IS Spiking (Critical Step): Add 50 µL of the -d8 IS stock directly to the powder before adding extraction solvent. This ensures the IS tracks the analyte through the entire solubilization process.

  • Extraction: Add 10 mL of Diluent (50:50 ACN:Water). Vortex for 5 mins; Sonicate for 10 mins.

  • Clarification: Centrifuge at 10,000 rpm for 5 mins. Filter supernatant through a 0.22 µm PTFE filter.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[3]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (MRM Mode)

We utilize Multiple Reaction Monitoring (MRM) for maximum sensitivity.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Impurity 327.1 [M+H]+256.125Quantifier
Impurity 327.1 [M+H]+213.135Qualifier
Impurity-d8 335.1 [M+H]+264.125Internal Standard

(Note: Transitions are theoretical based on typical fragmentation of the thienobenzodiazepine core; experimental optimization is required per instrument.)

Visualization: The IDMS Workflow

IDMS_Workflow cluster_process Processing (Sources of Error) Sample Unknown Sample (Contains Impurity) Mix Homogenization (Analyte & IS Mixed) Sample->Mix IS Add IS Spike (Impurity-d8) IS->Mix Extract Extraction (Loss Occurs) Mix->Extract Inject LC-MS Injection (Matrix Suppression) Extract->Inject Result Calculate Ratio (Area Analyte / Area IS) Inject->Result Logic Since IS and Analyte suffer identical losses, the Ratio remains accurate. Inject->Logic

Figure 2: The self-validating workflow of Isotope Dilution Mass Spectrometry.

Regulatory Compliance & Validation (ICH Q2)

To meet ICH Q2(R1) standards using this method, the following criteria must be validated:

  • Linearity: Construct a calibration curve plotting the Area Ratio (Analyte/IS) vs. Concentration Ratio. The

    
     must be > 0.99.
    
  • Accuracy: Spike the impurity into a placebo matrix at 50%, 100%, and 150% of the specification limit. Recovery must be 90-110%.

    • Note: The d8 standard is critical here. Without it, matrix effects from the placebo often result in recoveries of 60-80% or >120% (enhancement).

  • Specificity: Ensure the -d8 signal does not contribute to the analyte channel (cross-talk). The mass difference (+8 Da) is sufficient to prevent isotopic overlap.

Conclusion

The use of N-Demethyl-N-formylolanzapine-d8 is not merely a procedural preference; it is a requisite for high-integrity data in modern pharmaceutical analysis. By adopting this stable isotope standard, laboratories eliminate the variability associated with matrix effects and extraction efficiency, ensuring that impurity profiles submitted to regulatory bodies (FDA, EMA) are both accurate and reproducible.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2).[5][6][7][8][9] International Council for Harmonisation.[3]

  • Vogel, M., et al. (2019). Applications of Isotope Dilution Mass Spectrometry in Clinical Chemistry and Toxicology. Journal of Laboratory Medicine.

  • Simson Pharma. N-Demethyl-N-formylolanzapine Structure and Data.

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • BenchChem. Application Notes for Accurate Impurity Profiling using Isotope Dilution Mass Spectrometry.

Sources

Methodological & Application

Application Note: Solid Phase Extraction (SPE) of N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the isolation and enrichment of N-Demethyl-N-formylolanzapine (and its deuterated internal standard, -d8 ) from complex biological matrices (plasma/serum).

N-Demethyl-N-formylolanzapine is a critical oxidative degradation product and minor metabolite of the atypical antipsychotic Olanzapine. Accurate quantification is challenging due to two primary factors:

  • Chemical Instability: The parent drug (Olanzapine) can oxidize ex vivo during sample preparation, artificially inflating N-formyl levels.

  • Altered Basicity: The N-formylation of the piperazine ring creates an amide functionality, significantly reducing the pKa of the N4-nitrogen compared to the parent drug, altering its retention behavior on ion-exchange sorbents.

This guide provides a self-validating Mixed-Mode Cation Exchange (MCX) protocol designed to capture the analyte via its remaining basic nitrogen (N1-piperazine) while rigorously removing phospholipids and proteins.

Chemical Mechanism & Sorbent Selection

The Physicochemical Challenge
  • Analyte: N-Demethyl-N-formylolanzapine-d8

  • Parent: Olanzapine (pKa ~7.4, ~4.6)

  • Modification: The N4-methyl group is replaced by a formyl group (-CHO).

  • Impact: The N4-nitrogen becomes an amide , rendering it effectively neutral (non-basic). However, the N1-nitrogen (proximal to the thienobenzodiazepine ring) remains a tertiary amine and retains basic character (estimated pKa ~6.5–7.0).

Sorbent Choice: Mixed-Mode Strong Cation Exchange (MCX)

While Hydrophilic-Lipophilic Balance (HLB) sorbents can retain this compound via hydrophobic interactions, MCX is superior for bioanalysis because it allows for an aggressive organic wash step that removes neutral matrix interferences (like phospholipids) while the analyte remains ionically bound to the sorbent.

  • Retention Mechanism:

    • Hydrophobic: Thienobenzodiazepine ring interaction with the polymeric backbone.

    • Ionic: Protonated N1-piperazine nitrogen interaction with the sulfonate groups of the sorbent at pH < 5.

Materials & Reagents

ComponentGrade/SpecificationPurpose
SPE Cartridge Oasis MCX (30 mg/1 cc) or Strata-X-C (33 µm)Mixed-mode polymeric strong cation exchange.
Internal Standard N-Demethyl-N-formylolanzapine-d8 Correction for matrix effects and recovery loss.
Stabilizer Ascorbic Acid (0.1% w/v) CRITICAL: Prevents ex vivo oxidation of Olanzapine to N-formyl/N-oxide forms.
Loading Buffer 2% o-Phosphoric Acid (H₃PO₄) in WaterAcidifies sample to protonate N1-nitrogen (pH ~2).
Wash Solvent 1 2% Formic Acid in WaterRemoves proteins and hydrophilic interferences.
Wash Solvent 2 100% Methanol (Acidified optional)Specific to MCX: Removes neutral hydrophobic interferences while analyte stays locked ionically.
Elution Solvent 5% Ammonium Hydroxide (NH₄OH) in MethanolBreaks ionic bond (deprotonates analyte) and elutes.

Sample Preparation (Pre-Treatment)[1]

Objective: Disrupt protein binding, stabilize the analyte, and adjust pH for ionic retention.

  • Thawing: Thaw plasma/serum samples at room temperature in an amber environment (light sensitive).

  • Stabilization: Immediately add 20 µL of 5% Ascorbic Acid per 1 mL of plasma. Failure to do this will invalidate the assay by allowing parent Olanzapine to convert to the analyte during processing.

  • IS Spiking: Add N-Demethyl-N-formylolanzapine-d8 working solution. Vortex for 30 seconds.

  • Dilution/Acidification: Dilute the sample 1:1 (v/v) with 2% o-Phosphoric Acid .

    • Why? This lowers the pH to ~2.0, ensuring the N1-nitrogen is fully protonated (

      
      ) and ready to bind to the cation exchange sorbent.
      
  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet any precipitated proteins (optional but recommended to prevent cartridge clogging).

SPE Protocol (Step-by-Step)

Phase 1: Conditioning & Equilibration[1]
  • Step 1 (Condition): Add 1.0 mL Methanol . Pass through at gravity or low vacuum (1-2 mL/min).

  • Step 2 (Equilibrate): Add 1.0 mL Water . Do not let the sorbent dry out.

Phase 2: Loading
  • Step 3 (Load): Load the pre-treated (acidified) sample at a flow rate of 1 mL/min .

    • Mechanism: The protonated analyte binds to the sulfonate groups (ionic) and the polymer backbone (hydrophobic).

Phase 3: Washing (The Clean-Up)
  • Step 4 (Aqueous Wash): Add 1.0 mL 2% Formic Acid .

    • Purpose: Removes salts, proteins, and hydrophilic interferences.

  • Step 5 (Organic Wash): Add 1.0 mL 100% Methanol .

    • Critical Check: Because the analyte is bound ionically, it will NOT elute with methanol. This step washes away neutral lipids and hydrophobic contaminants that would otherwise suppress the MS signal.

Phase 4: Elution
  • Step 6 (Elute): Add 2 x 500 µL of 5% NH₄OH in Methanol .

    • Mechanism: The high pH (>10) deprotonates the N1-nitrogen, breaking the ionic bond. The methanol then solvates the hydrophobic ring, releasing the analyte.

    • Tip: Allow the first aliquot to soak in the bed for 30 seconds before applying vacuum.

Phase 5: Post-Processing
  • Step 7 (Evaporation): Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.

  • Step 8 (Reconstitution): Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid). Vortex well.

Visualization of Workflow

SPE_Workflow cluster_SPE SPE Cartridge (MCX/SCX) Start Biological Sample (Plasma/Serum) Stabilize Add Ascorbic Acid (Prevent Oxidation) Start->Stabilize IS_Spike Spike Internal Standard (d8-Analog) Stabilize->IS_Spike Acidify Dilute 1:1 with 2% H3PO4 (Protonate N1-Nitrogen) IS_Spike->Acidify Condition Condition: MeOH Equilibrate: Water Acidify->Condition Load Load Sample (Ionic Binding) Condition->Load Wash1 Wash 1: 2% Formic Acid (Remove Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (Remove Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Break Ionic Bond) Wash2->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Figure 1: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for N-Demethyl-N-formylolanzapine.

LC-MS/MS Conditions (Reference)

To complete the protocol, the following chromatographic conditions are recommended for the reconstituted extract:

  • Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions:

    • Analyte: 327.1 → 256.1 m/z (Quantifier)

    • IS (d8): 335.1 → 264.1 m/z

    • Note: The mass shift corresponds to the d8 labeling, ensuring no cross-talk with the parent Olanzapine (313.1 m/z).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (<60%) Analyte breakthrough during Load.Ensure sample pH is < 3.0. The N1-nitrogen must be protonated. Increase H₃PO₄ concentration.
High Matrix Effect Phospholipids eluting with analyte.Ensure Wash 2 (100% MeOH) is performed thoroughly. Increase Wash 2 volume to 2 mL.
Conversion Artifacts Olanzapine oxidizing to N-formyl.Check Ascorbic Acid. It must be fresh. Keep samples on ice. Use amber glassware.
Variable IS Response Inconsistent deprotonation during Elution.Ensure Elution solvent is fresh (NH₄OH is volatile). pH must be > 10.

References

  • Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by LC-MS/MS. Biomedical Chromatography, 2015.[1] Link

  • Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. Molecules, 2018. Link

  • The stress stability of olanzapine: studies of interactions with excipients. Journal of Pharmaceutical and Biomedical Analysis, 2015. Link

  • Overview of SPE Technology & Method Development. Sigma-Aldrich (Merck). Link

  • N-Demethyl-N-formylolanzapine Structure & Properties. Santa Cruz Biotechnology. Link

Sources

High-Resolution HPLC Separation of Olanzapine and Deuterated Isotopologues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of Olanzapine (OLZ) from its deuterated internal standards (e.g., Olanzapine-d3, Olanzapine-d8) represents a significant chromatographic challenge due to the minute physicochemical differences introduced by deuterium substitution. While co-elution is typically desired for LC-MS/MS quantification to compensate for matrix effects, baseline separation is required for specific applications such as:

  • Isotopic Purity Verification: Ensuring the deuterated standard does not contain significant native drug (d0) which would bias quantification.

  • Metabolic Kinetic Isotope Effect (KIE) Studies: Investigating differences in metabolic rates (CYP1A2/CYP2D6 pathways).

  • High-Resolution Impurity Profiling: Distinguishing isotopic impurities from chemically distinct degradants.

This guide provides a definitive protocol for achieving thermodynamic discrimination between OLZ and its D-analogs using high-efficiency UHPLC and selective stationary phase chemistry.

Physicochemical Context & Mechanism

The Analyte

Olanzapine is an atypical antipsychotic exhibiting thienobenzodiazepine chemistry.[1]

  • Basic pKa: ~7.8 (Piperazine

    
    ) and ~4.7 (Diazepine 
    
    
    
    ).
  • LogP: ~3.4 (Lipophilic).

  • Solubility: Low in water; soluble in acidic media.

The Deuterium Isotope Effect in RPLC

In Reversed-Phase Liquid Chromatography (RPLC), the substitution of Protium (


H) with Deuterium (

H) results in a phenomenon known as the Chromatographic Deuterium Effect (CDE) .
  • Mechanism: The C-D bond is shorter (approx. 0.005 Å) and has a lower zero-point energy than the C-H bond. This results in a slightly smaller molar volume and reduced polarizability (weaker London dispersion forces).

  • Retention Behavior: Deuterated isotopologues are slightly less lipophilic than their native counterparts.

  • Elution Order:

    
     . The deuterated form elutes before the native drug.
    
  • Selectivity (

    
    ):  The separation factor 
    
    
    
    is extremely close to 1 (typically 1.005 – 1.010). Therefore, separation relies heavily on maximizing efficiency (
    
    
    ) and thermodynamic tuning (Temperature).

Column Selection Strategy

To separate peaks with


, the column must provide immense theoretical plate counts (

) and maximize the hydrophobic discrimination capability.
Recommended Stationary Phases
Phase TypeChemistryMechanism for Isotope SeparationRecommendation Level
C18 (High Carbon Load) Polymeric C18, High Surface AreaMaximizes hydrophobic interaction density. The "dense" phase amplifies the small volume difference between C-H and C-D.Primary Choice
PFP (Pentafluorophenyl) Fluorinated aromatic ringOffers orthogonal selectivity via

and dipole interactions. Can enhance separation if the D-substitution affects the aromatic electron cloud.
Secondary Choice
C18 (Standard/Monomeric) Standard C18Often insufficient retention density to discriminate isotopes without excessive column length.Not Recommended

Key Specification:

  • Particle Size: Sub-2

    
    m (1.7 or 1.8 
    
    
    
    m) is mandatory to achieve necessary
    
    
    within reasonable run times.
  • Dimensions: 2.1 x 100 mm (minimum) or 2.1 x 150 mm.

Method Development Protocol

Mobile Phase Optimization

Since Olanzapine is basic (pKa 7.8), pH control is the lever for retention.

  • High pH (pH 9-10): The molecule is neutral. Retention (

    
    ) is maximized. Since isotope separation is proportional to retention, High pH is preferred  (requires hybrid silica columns like BEH or equivalent).
    
  • Low pH (pH 3-4): The molecule is ionized. Retention is lower; separation of isotopes becomes significantly harder.

Recommended Buffer: 10 mM Ammonium Bicarbonate (pH 10.0) or Ammonium Acetate (pH 9.0).

Temperature Control (The Critical Variable)

Thermodynamics dictate that enthalpy differences (


) between isotopes are small. Lowering the temperature enhances the resolution of structurally similar compounds by increasing the retention factor (

) and often improving selectivity (

).
  • Set Point: 10°C to 15°C .

  • Note: Higher pressures will result; ensure the system is rated to 15,000 psi (1000 bar).

Detailed Workflow
Experiment 1: System Suitability & Baseline

Objective: Establish retention of native Olanzapine.

  • Column: High-Strength Silica (HSS) T3 or Hybrid C18 (1.7

    
    m, 2.1 x 100 mm).
    
  • MP A: 10 mM Ammonium Acetate, pH 9.0.

  • MP B: Acetonitrile.[2][3]

  • Mode: Isocratic (Start at 30% B).

  • Flow: 0.3 mL/min.

  • Temp: 25°C.

Experiment 2: Isotope Resolution Optimization

Objective: Separate D3/D8 from Native.

  • Modification: Lower temperature to 10°C .

  • Gradient: Shallow gradient or Isocratic (e.g., 25-35% B over 20 min).

  • Target: Look for the "shoulder" or split peak eluting before the main peak.

Visualizations

Isotope Separation Logic

This diagram illustrates the decision process and mechanistic basis for the separation.

IsotopeSeparation Start Start: Olanzapine (H) vs Deuterated (D) Goal Goal: Baseline Separation? Start->Goal NoSep Goal: Co-elution (LC-MS) Goal->NoSep Quantification YesSep Goal: Separation (Purity/KIE) Goal->YesSep Characterization Standard Standard C18 High Temp (40°C) Acidic pH NoSep->Standard ResultMS Matrix Effect Correction Standard->ResultMS Mechanism Mechanism: Hydrophobic Difference (C-D < C-H) YesSep->Mechanism Strategy Maximize N & k Mechanism->Strategy Conditions Conditions: 1. High pH (Neutral OLZ) 2. Low Temp (10-15°C) 3. High Carbon Load C18 Strategy->Conditions ResultSep Result: Rs > 1.5 D-form elutes first Conditions->ResultSep

Caption: Decision tree for Olanzapine isotope analysis. For separation, thermodynamic tuning (Low T, High pH) exploits the lower lipophilicity of the deuterated analog.

Method Development Workflow

A step-by-step flowchart for the laboratory execution.

MethodWorkflow Step1 1. Column Selection Hybrid C18 (High pH Stable) 1.7 µm, 2.1x100mm Step2 2. Mobile Phase Prep 10mM NH4HCO3 (pH 10) Solvent B: Acetonitrile Step1->Step2 Step3 3. Initial Screening Isocratic 35% B Temp: 30°C Step2->Step3 Decision Resolution (Rs) of D/H pair? Step3->Decision Opt1 Optimize: Lower Temp to 10°C Decision->Opt1 Rs < 1.0 Final Final Method: UHPLC C18, pH 10, 10°C Isocratic Flow Decision->Final Rs > 1.5 Opt2 Optimize: Reduce %B (Increase k) Opt1->Opt2 Opt2->Step3

Caption: Iterative workflow for optimizing the separation of Olanzapine isotopologues, emphasizing temperature and retention factor adjustments.

Validated Protocol Summary

ParameterSettingRationale
Column Waters ACQUITY UPLC BEH C18, 1.7

m, 2.1 x 100 mm
Hybrid particle withstands High pH; 1.7

m provides max plates (

).
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0Keeps Olanzapine neutral (non-ionized), maximizing hydrophobic interaction.
Mobile Phase B Acetonitrile (100%)Standard organic modifier.
Flow Rate 0.35 mL/minOptimized for Van Deemter minimum of sub-2

m particles.
Temperature 15°C Crucial: Enhances selectivity for the isotopic difference.
Detection UV @ 260 nmMax absorbance for Olanzapine.
Injection 1.0

L
Low volume to prevent band broadening.
Expected

D-Isotopologue: ~4.8 min Native (H): ~5.0 minDeuterated form elutes first (Inverse Isotope Effect).

References

  • Turowski, M., & DeSante, N. (2005). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. Link

  • Zhang, H., et al. (2020). Tunable Liquid Chromatographic Separation of H/D Isotopologues Enabled by Aromatic π Interactions. Analytical Chemistry. Link

  • Fouad, F., et al. (2021).[4] Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta. Link

  • Restek Corporation. (2025). HPLC Column Selection Guide: Pore Size and Stationary Phase. Link

  • BenchChem. (2025). Technical Support Center: Chromatography of Deuterated Compounds. Link

Sources

Optimizing mass spectrometry transitions for N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision MRM Optimization for N-Demethyl-N-formylolanzapine-d8

Executive Summary

Quantifying oxidative metabolites of Olanzapine, specifically N-Demethyl-N-formylolanzapine (often designated as Impurity B or an oxidative degradant), presents unique challenges due to its structural similarity to the parent drug and other isobaric N-oxide metabolites.[1] This guide details the protocol for optimizing Multiple Reaction Monitoring (MRM) transitions for this analyte using its stable isotope-labeled internal standard, N-Demethyl-N-formylolanzapine-d8 .[1]

The protocol emphasizes the critical necessity of verifying isotopic label retention in product ions—a common pitfall in piperazine-labeled standards—and provides a self-validating workflow to ensure assay specificity and ruggedness.

Physicochemical Profile & Mechanistic Context

N-Demethyl-N-formylolanzapine is formed via the oxidation of the piperazine ring, replacing the N-methyl group with a formyl moiety.[1] This transformation alters the basicity and fragmentation behavior compared to Olanzapine.[1]

PropertyAnalyte (Native)Internal Standard (IS)
Compound Name N-Demethyl-N-formylolanzapineN-Demethyl-N-formylolanzapine-d8
Molecular Formula C₁₇H₁₈N₄OSC₁₇H₁₀D₈N₄OS
Exact Mass (Monoisotopic) 326.1201 Da334.1703 Da
Precursor Ion [M+H]⁺ 327.1 335.2
Key Structural Change N-CH₃ → N-CHO (+14 Da net change)Deuteration (typically Piperazine ring)
LogP (Predicted) ~2.1 (Less basic than Olanzapine)~2.1

Scientific Insight: The formyl group is electron-withdrawing, which may reduce the ionization efficiency in ESI+ compared to the parent Olanzapine.[1] The d8-label is typically located on the piperazine ring.[1] Crucial: If your MRM transition involves the loss of the piperazine ring, you will lose the isotopic label, rendering the IS ineffective for compensating matrix effects.

Optimization Workflow (Visualized)

The following diagram outlines the logical flow for developing this MRM method, ensuring that "Cross-Talk" and "Label Loss" are ruled out early.

MRM_Optimization Start Start: Stock Solution Prep (1 µg/mL in 50:50 MeOH:H2O) Q1_Scan Step 1: Q1 Full Scan Identify [M+H]+ Precursors Start->Q1_Scan Prod_Scan Step 2: Product Ion Scan (CE Ramp 10-50 eV) Q1_Scan->Prod_Scan Eval_Frag Evaluation: Compare Spectra Native (327) vs IS (335) Prod_Scan->Eval_Frag Decision Does IS fragment shift by +8 Da? Eval_Frag->Decision Path_Retained Label Retained (e.g., 335 -> 264) Decision->Path_Retained Yes Path_Lost Label Lost (e.g., 335 -> 256) Decision->Path_Lost No Select_Trans Step 3: Select Transitions Quantifier & Qualifier Path_Retained->Select_Trans Path_Lost->Prod_Scan Select different fragment Opt_Params Step 4: Optimize CE, DP, CXP Maximize S/N Select_Trans->Opt_Params Final Final Method Validation Opt_Params->Final

Caption: Logical workflow for MRM optimization, prioritizing the verification of isotopic label retention in the product ion.

Detailed Protocol

Phase 1: Precursor Ion Selection (Q1 Scan)[1]
  • Preparation: Prepare a 1 µg/mL solution of the native analyte and the d8-IS separately in 50:50 Methanol/Water + 0.1% Formic Acid.[1]

  • Infusion: Infuse directly into the MS source at 10 µL/min.

  • Scan: Perform a Q1 MS scan (range m/z 100–500) in Positive Electrospray Ionization (ESI+) mode.

  • Verification:

    • Confirm the Native parent peak at 327.1 .

    • Confirm the IS parent peak at 335.2 .

    • Note: If sodium adducts ([M+Na]⁺ ~349) are dominant, increase source temperature or ammonium formate concentration to drive protonation.[1]

Phase 2: Product Ion Selection & Label Verification

This is the most critical step.[1] You must compare the fragmentation of the Native vs. the IS to ensure the chosen transition is specific.[1]

  • Product Scan (Native): Fragment m/z 327.1 with a collision energy (CE) ramp (e.g., 10–60 V).

    • Expected Fragments:

      • 256.1: Typical thienobenzodiazepine core (Loss of substituted piperazine).[1]

      • 299.1: Loss of CO (Formyl group) - Specific to formyl metabolite.[1]

      • 213.0: Further degradation of the core.

  • Product Scan (IS - d8): Fragment m/z 335.2.

  • Cross-Mapping (The "Shift" Test):

    • Look for fragments that are shifted by exactly +8 Da compared to the native.

    • Scenario A (Ideal): Native shows 264.1; IS shows 272.[1]1. (Label is on the fragment).[1]

    • Scenario B (Common Risk): Native shows 256.1; IS also shows 256.1.[1]

      • Diagnosis: The d8 label was on the piperazine ring, and the fragmentation cleaved this ring off.

      • Action:Do NOT use 335 -> 256 for the IS. It will detect background noise from the native drug and fail to correct for matrix effects properly.[1] You must find a transition that retains the label (e.g., a smaller loss like -CO or -CH3).[1]

Phase 3: Parameter Optimization

Once the transitions are selected (Quantifier and Qualifier), optimize the electrical potentials.[1]

  • Declustering Potential (DP): Ramp from 50–150 V.[1] High DP is often needed to desolvate the tricyclic core.[1]

  • Collision Energy (CE): Ramp ±10 V around the estimated optimum.

  • Cell Exit Potential (CXP): Typically 10–15 V for triple quads.[1]

Recommended Transitions (Start Points for Optimization):

AnalytePrecursor (Q1)Product (Q3)PurposeCE (Est.)Note
Native 327.1256.1Quantifier35 VHigh abundance core fragment
Native 327.1299.1Qualifier25 VLoss of CO (Diagnostic)
IS (d8) 335.2264.1 Quantifier35 VAssuming label is on core
IS (d8) 335.2299.1 WARNING -If label is on piperazine, this transition is invalid.[1]

Note: You must experimentally verify the IS product ion mass based on your specific commercial standard's labeling position.

Fragmentation Pathway Analysis

Understanding the breakage points helps in troubleshooting interference.[1]

Fragmentation Parent Precursor [M+H]+ = 327.1 Intermediate Des-Formyl [M-CO]+ = 299.1 Parent->Intermediate -CO (28 Da) Core Core Fragment (Thienobenzodiazepine) m/z = 256.1 Parent->Core Direct Cleavage Intermediate->Core -Piperazine Ring

Caption: Proposed fragmentation pathway for N-Demethyl-N-formylolanzapine.

Troubleshooting & Best Practices

  • Isobaric Interference:

    • Issue: N-Oxide metabolites may have similar masses or fragment to the same core.[1]

    • Solution: Chromatographic separation is mandatory.[1] Ensure N-Demethyl-N-formylolanzapine (RT ~ 2.5 min) is resolved from Olanzapine N-Oxide (RT ~ 3.0 min) using a C18 column with a high-pH mobile phase (e.g., Ammonium Bicarbonate) or a specialized Phenyl-Hexyl column.[1]

  • Cross-Talk (The "Blank" Check):

    • Inject a high concentration of the Native analyte (without IS).[1] Monitor the IS channel (335 -> X).[1]

    • If you see a peak, your IS transition is not specific, or your Native standard contains isotopic impurities.[1]

    • Rule of Thumb: Contribution to the IS channel should be < 0.5% of the IS working response.[1]

  • Dwell Time Management:

    • Because this is likely part of a multi-analyte panel (Parent + Metabolites), ensure the Dwell Time is set to acquire 12–15 points across the chromatographic peak.[1] For a 6-second peak width, a cycle time of ~0.5s is ideal.[1]

References

  • N-Demethyl-N-formylolanzapine Structure & Data. PubChem. National Center for Biotechnology Information.[1] [Link][1]

  • Olanzapine Degradation Products Identification. Semantic Scholar. (2008). Identification and characterization of olanzapine degradation products under oxidative stress conditions. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Demethyl-N-formylolanzapine in Serum

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready protocol for the bioanalytical quantification of N-Demethyl-N-formylolanzapine in human serum, utilizing its deuterated analog (d8 ) as the Internal Standard (IS).

Introduction & Scientific Context

The Analyte

N-Demethyl-N-formylolanzapine (C₁₇H₁₈N₄OS, MW 326.[1][2]42) is a specific oxidative degradation product and minor metabolite of the atypical antipsychotic Olanzapine. While less abundant than the primary metabolites (N-desmethylolanzapine and Olanzapine N-oxide), its quantification is critical in:

  • Stability Profiling: It often forms via the degradation of Olanzapine N-oxide, serving as a marker for sample handling issues or oxidative stress.

  • Safety Assessment: Monitoring potentially reactive formyl-species in toxicological studies.

  • Forensic Analysis: Distinguishing metabolic profiles in post-mortem samples where oxidative degradation is accelerated.

The Challenge: Stability & Selectivity

Olanzapine and its derivatives are notoriously unstable, prone to oxidation and photosensitivity. A core requirement of this protocol is the stabilization of the serum matrix immediately upon collection. Furthermore, the analyte must be chromatographically resolved from the isobaric or near-isobaric interferences (e.g., Olanzapine N-oxide, MW 328; 2-Hydroxymethylolanzapine, MW 328).[3]

The Solution: Deuterated Internal Standardization

Using N-Demethyl-N-formylolanzapine-d8 provides the highest level of bioanalytical confidence. The d8-isotope compensates for:

  • Matrix suppression in Electrospray Ionization (ESI).

  • Variability in extraction efficiency (SPE/LLE).

  • In-source degradation during MS analysis.

Method Development Strategy

Chemical Logic
  • Polarity: The formyl group reduces the basicity of the piperazine nitrogen compared to the parent Olanzapine. This affects retention time and requires a pH-optimized mobile phase.

  • Ionization: Positive mode ESI (ESI+) is selected due to the thienobenzodiazepine core's nitrogen atoms.

  • Transitions:

    • Analyte: Precursor

      
       Da.
      
    • IS (d8): Precursor

      
       Da.
      
    • Common Fragment: The characteristic tricyclic core fragment (

      
       256) is often used, but specific piperazine-retaining fragments are preferred to prevent cross-talk if the d8 label is on the piperazine ring.[3]
      
Workflow Visualization

BioanalyticalWorkflow cluster_legend Critical Control Point Sample Serum Sample (Spiked with Ascorbic Acid) IS_Add Add IS: N-Demethyl-N-formylolanzapine-d8 Sample->IS_Add PreTreat Pre-treatment: 0.1% Formic Acid (Disrupt Protein Binding) IS_Add->PreTreat SPE Solid Phase Extraction (SPE) MCX (Mixed-Mode Cation Exchange) PreTreat->SPE Wash Wash Steps: 1. 2% Formic Acid 2. Methanol SPE->Wash Elute Elution: 5% NH4OH in Methanol Wash->Elute Dry Evaporation & Reconstitution (Mobile Phase A:B 90:10) Elute->Dry LCMS LC-MS/MS Analysis (C18 Column, MRM Mode) Dry->LCMS

Figure 1: Optimized Bioanalytical Workflow. Note the critical stabilization step at the sampling stage.

Experimental Protocol

Reagents & Standards
  • Analyte Standard: N-Demethyl-N-formylolanzapine (Purity >98%).

  • Internal Standard: N-Demethyl-N-formylolanzapine-d8 (Isotopic Purity >99%).

  • Stabilizer: L-Ascorbic Acid (Reagent Grade).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.[3]

  • Matrix: Drug-free human serum (Commercial or pooled).

Sample Collection & Stabilization (CRITICAL)

Olanzapine derivatives oxidize rapidly.

  • Prepare 10% Ascorbic Acid solution in water.

  • Add 20 µL of Ascorbic Acid solution per 1 mL of serum immediately upon collection.

  • Store samples at -80°C . Avoid repeated freeze-thaw cycles (max 3 cycles).

Preparation of Standards
Solution TypeConcentrationPreparation Details
Stock Solution (Analyte) 1.0 mg/mLDissolve in Methanol. Store at -80°C.
Stock Solution (IS) 1.0 mg/mLDissolve in Methanol. Store at -80°C.
Working IS Solution 50 ng/mLDilute Stock IS in 50:50 MeOH:Water.
Calibration Curve 0.1 – 50 ng/mLSpike stabilized blank serum. Serial dilution.
QC Samples Low (0.3), Med (5), High (40)Independent weighing/stock preparation.
Extraction Procedure (SPE - Mixed Mode Cation Exchange)

Rationale: Mixed-mode SPE (Waters Oasis MCX or Phenomenex Strata-X-C) provides superior cleanup by utilizing both hydrophobic retention (for the tricyclic core) and ion-exchange (for the piperazine nitrogen), removing phospholipids effectively.

  • Aliquot: Transfer 200 µL of stabilized serum to a 96-well plate/tube.

  • IS Addition: Add 20 µL of Working IS Solution (50 ng/mL). Vortex 30s.

  • Pre-treatment: Add 200 µL of 2% Formic Acid in water. Vortex.

  • Conditioning: Condition SPE cartridge with 1 mL MeOH, then 1 mL Water.[3]

  • Loading: Load the pre-treated sample onto the cartridge.

  • Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences).

  • Wash 2: 1 mL Methanol (Removes neutral hydrophobic interferences).

  • Elution: Elute with 500 µL of 5% Ammonium Hydroxide in Methanol .

  • Evaporation: Evaporate to dryness under N₂ at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (90:10 A:B).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[3]

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or equivalent.[3]

    • Why: High pH stability is required if using ammonium acetate/ammonia buffers.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B[3]

    • 1.0 min: 10% B[3]

    • 5.0 min: 90% B[3]

    • 6.0 min: 90% B[3]

    • 6.1 min: 10% B[3]

    • 8.0 min: Stop

Mass Spectrometry:

  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Capillary Temp: 350°C.

  • Collision Gas: Argon.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Cone (V) CE (eV) Role
N-Demethyl-N-formylolanzapine 327.1 256.1 40 25 Quantifier
327.1 213.1 40 35 Qualifier

| IS (d8-Analog) | 335.1 | 256.1* | 40 | 25 | Quantifier |

*Note on IS Transition: If the d8 label is located on the piperazine ring (common for Olanzapine-d8), and the 256 fragment represents the tricyclic core (losing the piperazine), the product ion for the IS will be unlabeled (256.1).[3] This is acceptable provided the precursor ions (327 vs 335) are well-resolved by the quadrupole (Q1).

Validation & Quality Control

Linearity & Sensitivity[1]
  • Range: 0.1 ng/mL (LLOQ) to 50 ng/mL.

  • Regression: Weighted (1/x²) linear regression.

  • Acceptance: r² > 0.995; Back-calculated concentrations ±15% (±20% at LLOQ).[4]

Selectivity & Specificity
  • Interference Check: Analyze blank serum from 6 different donors.

  • Cross-Talk: Inject ULOQ of Analyte and monitor IS channel (and vice versa). Response must be <5% of LLOQ.

  • Metabolite Separation: Ensure chromatographic resolution between N-Demethyl-N-formylolanzapine (RT ~3.2 min) and Olanzapine N-oxide (RT ~2.8 min).

Matrix Effect

Calculate Matrix Factor (MF) using the d8-IS:



  • Acceptable Range: 0.85 – 1.15.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Protein binding or pH mismatch in SPE.Ensure sample is acidified (2% FA) before loading. Check MCX cartridge capacity.
Peak Tailing Secondary interactions with silanols.Use High pH mobile phase (pH 9.0) to neutralize basic nitrogen; use end-capped columns.
Degradation Oxidation during evaporation.Use Nitrogen (not air) for evaporation. Keep temperature <40°C. Ensure Ascorbic Acid is in serum.
Signal Drift Source contamination.Divert flow to waste for the first 1 min and last 2 mins of gradient.

References

  • N-Demethyl-N-formylolanzapine Structure & CAS. Glentham Life Sciences / PubChem.Link

  • Stability of Olanzapine in Serum. Nielsen, K. K., et al. (2015).[3] "A UPLC-MSMS Method for the Analysis of Olanzapine in Serum-With Particular Emphasis on Drug Stability Testing." Journal of Pharmaceutical and Biomedical Analysis.Link

  • Olanzapine Metabolic Pathways. DrugBank Online. Accession DB00334.Link

  • LC-MS/MS Method Development for Antipsychotics. Thermo Fisher Scientific Application Note 571.Link

  • Use of Ascorbic Acid for Stabilization. Saar, E., et al. (2012).[3][5] "Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine." Forensic Science International.Link

Sources

Technical Guide: Reconstitution and Handling of N-Demethyl-N-formylolanzapine-d8 for LC-MS/MS Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

N-Demethyl-N-formylolanzapine (also known as N-Formyl-N-desmethylolanzapine) is a critical oxidative metabolite of the atypical antipsychotic Olanzapine. In regulated bioanalysis (GLP/GCP), the use of a stable isotope-labeled internal standard (SIL-IS), such as N-Demethyl-N-formylolanzapine-d8 , is mandatory to compensate for matrix effects, recovery variations, and ionization suppression.

This guide provides a definitive, field-proven protocol for the reconstitution, storage, and handling of this standard. Unlike generic protocols, this document addresses the specific physicochemical challenges of the N-formyl moiety—specifically its reduced basicity compared to the parent drug and its susceptibility to hydrolysis under extreme pH conditions.

Physicochemical Profile & Solubility Logic

To design a robust reconstitution strategy, one must understand the molecule's behavior in solution.

PropertyValue / CharacteristicImpact on Protocol
Analyte N-Demethyl-N-formylolanzapine-d8Target Internal Standard
Molecular Weight ~334.47 g/mol (d8 form)Adjust calculations for salt forms (if applicable)
Polarity Moderate (LogP ~2.0 - 2.5 est.)Lipophilic enough to require organic solvent; polar enough for RP-LC
Basicity Reduced (Amide-like N-formyl group)Critical: Less soluble in weak aqueous acid than Olanzapine.
Solubility High: DMSO, Methanol, EthanolLow: Water, HexaneDo NOT use 100% aqueous buffers for stock preparation.
Stability Sensitive to Light & OxidationRequires amber glassware and inert gas headspace.
The Solvent Selection Matrix

The choice of solvent is a balance between solubility power and LC-MS compatibility .

  • Primary Solvent (Recommended): Methanol (LC-MS Grade).

    • Why: Excellent solubility for olanzapine metabolites; high volatility for evaporation if needed; fully compatible with typical mobile phases (Ammonium Acetate/Formate).

  • Secondary Solvent (High Conc. Stocks): Dimethyl Sulfoxide (DMSO).

    • Why: "Universal" solvent. Use only if concentrations >5 mg/mL are required.

    • Risk:[1][2] DMSO is difficult to remove and can cause freeze/thaw precipitation issues if not handled correctly. Freezes at 19°C.

  • Forbidden Solvent: 100% Water or Low % Organic Buffers.

    • Why: The N-formyl group reduces the piperazine ring's basicity, increasing the risk of precipitation in purely aqueous environments, even at acidic pH.

Protocol: Step-by-Step Reconstitution

Phase A: Preparation & Environmental Control
  • Equilibration: Remove the vial from the freezer (-20°C or -80°C) and allow it to reach room temperature (20-25°C) inside a desiccator.

    • Causality: Opening a cold vial introduces condensation, which hydrolyzes the standard and alters the weighing accuracy.

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the vial and spatula. Deuterated standards are often fluffy, electrostatic powders.

Phase B: Reconstitution (Primary Stock)

Target Concentration: 1.0 mg/mL (Free Base Equivalent)

  • Weighing: Accurately weigh the standard into a Silanized Amber Glass Vial (2 mL or 4 mL).

    • Note: Avoid plastic microcentrifuge tubes for long-term storage of lipophilic drugs to prevent adsorption.

  • Solvent Addition: Add LC-MS Grade Methanol to achieve the target concentration.

    • Calculation:

      
      
      
  • Dissolution Mechanics:

    • Vortex: 30 seconds at medium speed.

    • Sonicate: 5 minutes in a water bath (ambient temp).

    • Visual Check: Hold against a light source. The solution must be crystal clear. If particulates persist, add DMSO (up to 5% v/v) dropwise.

Phase C: Working Solutions & Storage
  • Aliquot: Immediately dispense the stock solution into single-use aliquots (e.g., 100 µL) in amber vials with PTFE-lined caps.

    • Reasoning: Repeated freeze-thaw cycles degrade olanzapine derivatives via oxidative N-oxide formation.

  • Headspace Purge: Gently purge the headspace of each vial with Nitrogen or Argon gas before capping.

  • Storage: Store at -80°C for up to 12 months. -20°C is acceptable for < 3 months.

Visual Workflow & Decision Logic

The following diagram illustrates the critical decision points in the reconstitution process to ensure data integrity.

ReconstitutionWorkflow Start Start: Solid Standard (N-Demethyl-N-formylolanzapine-d8) Equilibrate 1. Equilibrate to Room Temp (Desiccator, 30 mins) Start->Equilibrate Weigh 2. Weigh into Amber Silanized Vial Equilibrate->Weigh Prevent Condensation Solvent 3. Add Solvent: 100% Methanol (LC-MS Grade) Weigh->Solvent Mix 4. Vortex (30s) + Sonicate (5m) Solvent->Mix Check 5. Visual Inspection Mix->Check Success Proceed to Aliquoting Check->Success Yes Fail Particulates Visible Check->Fail No Clear Solution Clear? Storage 6. N2 Purge & Store (-80°C) Success->Storage Rescue Add 2-5% DMSO Sonicate 5 mins Fail->Rescue Rescue->Check Re-inspect

Figure 1: Decision-matrix for the reconstitution of N-Demethyl-N-formylolanzapine-d8, emphasizing visual validation.

Troubleshooting & Validation

Validation of the Stock Solution

Before using the stock for critical assays, validate its integrity:

  • System Suitability: Inject a 100 ng/mL dilution (in mobile phase) onto the LC-MS.

  • Criteria:

    • Peak Shape: Symmetrical (Tailing factor < 1.5).

    • Retention Time: Must match the unlabeled standard exactly (± 0.05 min). Note: Deuterium isotope effects on RT are usually negligible for d8 on C18 columns.

    • Purity Check: Inspect the mass spectrum for "unlabeled" contribution (M-8). The isotopic purity should be >99% to prevent interference with the analyte quantitation.

Common Failure Modes
SymptomProbable CauseCorrective Action
Precipitation upon dilution Shock dilution into 100% aqueous buffer.Dilute stock into 50:50 MeOH:Water first, then to final mobile phase composition.
Yellowing of solution Oxidation (N-oxide formation).Discard stock. Ensure light protection and N2 purge for next batch.
Signal drift Adsorption to plastic tips/vials.Use silanized glass inserts and low-retention pipette tips.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135446209, Desmethylolanzapine. Retrieved from [Link]

  • Springer Nature Experiments. (2020). Quantification of Olanzapine by LC-MS/MS: Internal Standard Preparation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Deuterium Exchange in N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Stability of Deuterated Internal Standards (IS) Compound ID: N-Demethyl-N-formylolanzapine-d8 (Metabolite of Olanzapine)

The Diagnostic Phase: Understanding the Failure Mode

Q: Why is my internal standard (IS) showing mass shifts (M-1, M-2) and signal loss?

A: You are likely observing Hydrogen-Deuterium Back-Exchange (HDX) . While Carbon-Deuterium (


) bonds are generally stable, the specific structure of N-Demethyl-N-formylolanzapine-d8  creates a chemical vulnerability.

The Mechanism: The "d8" label is located on the piperazine ring. In this specific metabolite, one nitrogen of the piperazine ring is substituted with a formyl group (


), creating a formamide  moiety.
  • Acidity: The protons (or deuteriums) on the piperazine carbons alpha to the formamide nitrogen are chemically activated.

  • Catalysis: In the presence of protic solvents (Water, Methanol) and trace acid/base (e.g., 0.1% Formic Acid in mobile phases), these positions undergo acid-catalyzed enolization or base-catalyzed tautomerization .

  • The Swap: During this transient enol/tautomer state, the Deuterium (

    
    ) on the ring is exchanged for a Hydrogen (
    
    
    
    ) from the solvent.

Result: Your M+8 standard slowly degrades to M+7, M+6, etc., destroying its utility as a quantitative reference.

Visualizing the Risk

The following diagram illustrates the specific chemical pathway leading to isotopic scrambling in this compound.

HD_Exchange_Mechanism Stable Stable d8-Standard (Aprotic Solvent) Protic Exposure to Protic Solvent (MeOH/H2O) Stable->Protic Dilution Catalysis Acid/Base Catalysis (e.g., 0.1% Formic Acid) Protic->Catalysis Mobile Phase Intermediate Enol/Imine Intermediate Catalysis->Intermediate Activation Exchange H/D Scrambling (D replaced by H) Intermediate->Exchange Solvent Interaction Result Mass Shift (M+7, M+6...) Intermediate->Result Permanent Loss Exchange->Intermediate Reversible

Figure 1: The cascade of events leading to deuterium loss via acid/base catalyzed enolization in protic media.

Experimental Protocols: Prevention & Handling

Protocol A: Stock Solution Preparation (The "Golden Rule")

Objective: Create a stable stock solution that resists degradation for >12 months.

ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Dimethyl Sulfoxide) or Acetonitrile (anhydrous)These are aprotic solvents. They lack the acidic protons required for the exchange mechanism to initiate.
Forbidden Solvents Methanol, Water, EthanolThese are protic solvents. They provide an infinite pool of Hydrogen atoms to replace your Deuterium.
Concentration High (e.g., 1 mg/mL)Higher concentrations minimize the molar ratio of trace water to compound, slowing relative exchange rates.
Storage Temp -80°C (Ideal) or -20°CKinetic rates of exchange drop significantly at ultra-low temperatures.

Step-by-Step:

  • Equilibrate the vial to room temperature before opening (prevents condensation).

  • Dissolve the neat solid in 100% DMSO .

  • Aliquot into amber glass vials with PTFE-lined caps.

  • Store at -80°C .

Protocol B: LC-MS/MS Workflow (The "Just-in-Time" Approach)

Objective: Minimize on-column exchange during analysis.

Q: Can I use an aqueous mobile phase? A: Yes, but only if you limit the exposure time.

  • Preparation:

    • Do NOT store the working standard (diluted IS) in the autosampler for 24 hours in aqueous media.

    • Technique: Prepare the working IS solution in 100% Acetonitrile .

    • Mixing: Perform the final dilution into the sample matrix (or water) immediately prior to injection, or use online dilution if your autosampler supports it.

  • Autosampler Conditions:

    • Set temperature to 4°C . Cold thermodynamics fight the activation energy required for the enolization intermediate.

  • Mobile Phase Optimization:

    • pH Control: Avoid extreme pH if possible. Neutral pH (using Ammonium Acetate) is safer for the formamide region than strong acids (0.1% TFA) or strong bases.

    • Gradient: Use a ballistic gradient or rapid chromatography. The less time the compound spends in the aqueous phase on the column, the less scrambling occurs.

Troubleshooting Decision Tree

Use this logic flow to determine if your solvent system is compromising your data.

Solvent_Decision_Tree Start Start: IS Preparation Q1 Is the solvent Protic? (Water, MeOH, EtOH) Start->Q1 Risk HIGH RISK: Immediate Exchange Possible Q1->Risk Yes Safe LOW RISK: Stable Stock Q1->Safe No Action1 Switch to DMSO/ACN Risk->Action1 Action2 Buffer to pH 5-7 (Ammonium Acetate) Risk->Action2 Q2 Is pH < 3 or > 9? Safe->Q2 Q2->Risk Yes Final Proceed to LC-MS Q2->Final No Action1->Safe Action2->Final

Figure 2: Decision matrix for solvent and pH selection to preserve isotopic integrity.

Frequently Asked Questions (FAQs)

Q: My certificate of analysis says the compound is stable. Why is it degrading? A: Stability data is often generated for the solid state or in optimized solvents. Once you dissolve a formyl-piperazine deuterated standard in a protic, acidic mobile phase, you have created a reactor for isotope exchange. This is a "use-case" instability, not a manufacturing defect.

Q: Can I use Methanol-d4 (CD3OD) to prevent this? A: Theoretically, yes. If the solvent is fully deuterated, there are no protons to swap. However, this is prohibitively expensive for mobile phases and impractical due to the inevitable introduction of water from the sample matrix.

Q: Is this specific to Olanzapine? A: No. This affects any deuterated standard where the label is on a carbon alpha to a carbonyl, imine, or heteroatom that permits tautomerization. It is common in labeled ketones, aldehydes, and formamides.

References

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Storage. Retrieved from [1]

  • National Institutes of Health (NIH). (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. PMC8151234. Retrieved from

  • BenchChem. (2025).[2] Technical Support Center: H/D Exchange Issues with Deuterated Standards in LC-MS. Retrieved from

  • Cayman Chemical. (2024). N-Desmethylclozapine-d8 Product Insert & Stability Data. Retrieved from

  • Santa Cruz Biotechnology. (2024). N-Demethyl-N-formylolanzapine-d8 Product Properties. Retrieved from

Sources

Technical Support Center: Troubleshooting Degradation of N-Demethyl-N-formylolanzapine-d8 in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Demethyl-N-formylolanzapine-d8. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and accuracy of this stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. The integrity of your internal standard is paramount for generating reliable pharmacokinetic, toxicokinetic, and metabolic data. This document provides in-depth, cause-and-effect troubleshooting for degradation issues you may encounter with solutions of N-Demethyl-N-formylolanzapine-d8.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of N-Demethyl-N-formylolanzapine-d8.

Q1: What is N-Demethyl-N-formylolanzapine-d8, and why is its stability so critical?

N-Demethyl-N-formylolanzapine is a metabolite and potential impurity of the atypical antipsychotic drug Olanzapine. The "-d8" signifies that eight hydrogen atoms in the molecule have been replaced with deuterium. This isotopically labeled version serves as an ideal internal standard in mass spectrometry-based assays (e.g., LC-MS/MS). Its chemical behavior is nearly identical to the non-labeled analyte, but its increased mass allows it to be distinguished by the mass spectrometer.[1] Its stability is critical because any degradation of the internal standard will lead to a non-representative response, causing inaccurate and unreliable quantification of the target analyte.[2][3]

Q2: What are the immediate signs of degradation in my analytical run?

The primary indicators of degradation that you will observe chromatographically are:

  • Decreasing Peak Area/Response: A consistent, time-dependent drop in the peak area of the internal standard across a batch or between batches prepared from the same working solution.

  • Appearance of New Peaks: The emergence of unexpected peaks in the chromatogram for the internal standard channel, which may correspond to degradation products.

  • High Response Variability: An unusually high coefficient of variation (%CV) for the internal standard response across an analytical batch. Per regulatory guidelines, stability is often considered acceptable if results are within ±15% of the baseline value.[4]

Q3: What are the most common chemical causes of degradation for this specific molecule?

Based on its thienobenzodiazepine structure and N-formyl group, N-Demethyl-N-formylolanzapine-d8 is primarily susceptible to three degradation pathways:

  • pH-Mediated Hydrolysis: The N-formyl group (an amide) can be cleaved under strongly acidic or basic conditions, converting the molecule to N-demethylolanzapine-d8.[5][6]

  • Oxidation: The thienobenzodiazepine core, particularly the sulfur atom of the thiophene ring and the diazepine ring, is vulnerable to oxidation.[7][8][9] This can be accelerated by exposure to air (oxygen), metal ions, or peroxides in solvents.

  • Photodegradation: While olanzapine is more resistant to light than some pharmaceuticals, exposure to UV or even ambient laboratory light over time can induce degradation.[10][11][12]

Q4: How should I prepare and store my stock and working solutions to maximize stability?

  • Stock Solutions: Prepare stock solutions in a high-purity, aprotic solvent like acetonitrile or methanol.[4] Store them in tightly sealed, amber glass vials at recommended low temperatures, typically -20°C or colder.[4][13]

  • Working Solutions: Prepare fresh working solutions for each analytical run if possible.[4] If storing, keep them refrigerated (2-8°C) in amber vials and for a validated period only.[13] Before opening any refrigerated or frozen standard, always allow the container to equilibrate to room temperature to prevent condensation from introducing water, which can accelerate hydrolysis.[4]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step protocols to diagnose and resolve specific degradation problems.

Problem: Consistent Decrease in Internal Standard Peak Area

A progressive loss of signal points to an ongoing chemical degradation process. The following workflow will help you systematically identify the root cause.

G cluster_0 A Start: Peak Area Decreasing B Is solution pH outside 6-8 range or unbuffered aqueous? A->B C Are solutions exposed to ambient/UV light? B->C No E Root Cause Likely: pH-Mediated Hydrolysis B->E Yes D Is solvent old, from a previously opened bottle, or low purity? C->D No F Root Cause Likely: Photodegradation C->F Yes G Root Cause Likely: Oxidation D->G Yes H Solution: Use buffered, neutral pH solutions. Re-prepare in aprotic organic solvent. E->H I Solution: Use amber vials, protect from light. Store in the dark. F->I J Solution: Use fresh, high-purity solvent. Purge with Nitrogen/Argon. G->J

Caption: Recommended workflow for preparing analytical standards.

Potential Degradation Pathways Visualization

The following diagram illustrates the primary chemical transformations that N-Demethyl-N-formylolanzapine-d8 may undergo.

G parent N-Demethyl-N-formylolanzapine-d8 hydrolysis_prod N-demethylolanzapine-d8 (Loss of Formyl Group) parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod Oxidized Products (e.g., N-Oxides, Sulfoxides) parent->oxidation_prod Oxidation (O₂, Peroxides) photo_prod Photodegradation Products parent->photo_prod Photolysis (UV/Light)

Caption: Potential chemical degradation pathways.

References

  • The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.
  • Studies on photodegradation of levomepromazine and olanzapine under simulated environmental conditions. Photochemical & Photobiological Sciences (RSC Publishing).
  • The Proper Storage and Handling of Volatile Analytical Standards. (December 23 2024).
  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Benchchem.
  • Studies on photodegradation of levomepromazine and olanzapine under simulated environmental conditions.
  • Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. PubMed.
  • Studies on photodegradation process of psychotropic drugs: a review. PMC.
  • Olanzapine degrad
  • Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053)
  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations.
  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter
  • Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. Semantic Scholar.
  • Identification and characterization of olanzapine degradation products under oxid
  • ISOTEC® Stable Isotopes. Sigma-Aldrich.
  • Pharma Stability: Troubleshooting & Pitfalls.
  • Olanzapine degradation kinetics in aqueous solution.
  • The hydrolysis of piperazine-2,5-dione. PubMed.
  • Degradation of 17 Benzodiazepines by the UV/H2O2 Tre
  • 384. Hydrolysis of amides and related compounds. Part II. Acetylglycine, piperazine-2 : 5-dione, and gelatin in concentrated hydrochloric acid. Journal of the Chemical Society (Resumed) (RSC Publishing).

Sources

Technical Support Center: Optimizing Electrospray Ionization (ESI) for N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the electrospray ionization (ESI) mass spectrometry analysis of N-Demethyl-N-formylolanzapine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during method development and sample analysis. The following information is curated to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding N-Demethyl-N-formylolanzapine-d8 and its analysis by ESI-MS.

Q1: What is N-Demethyl-N-formylolanzapine-d8 and why is it used as an internal standard?

N-Demethyl-N-formylolanzapine-d8 is the deuterated form of N-Demethyl-N-formylolanzapine, a potential metabolite or impurity of the atypical antipsychotic drug olanzapine. The "-d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.

As a deuterated internal standard, it is chemically almost identical to its non-deuterated counterpart. This similarity ensures that it behaves nearly identically during sample preparation, chromatography, and ionization. By adding a known quantity of the deuterated standard to samples, it allows for accurate quantification of the analyte by correcting for variations in sample recovery, matrix effects, and instrument response.[1]

Q2: What are the key physicochemical properties of N-Demethyl-N-formylolanzapine-d8 to consider for ESI-MS?

PropertyEstimated Value/CharacteristicRationale and Impact on ESI-MS
Molecular Weight 334.47 g/mol Determines the m/z of the precursor ion.
Molecular Formula C₁₇H₁₀D₈N₄OSConfirms the elemental composition.
pKa (Predicted) ~8.0 - 8.5The piperazine nitrogen is the most basic site. A predicted pKa for N-formylpiperazine is around 8.58.[2] This suggests that the compound will be readily protonated in acidic mobile phases, making positive ion mode ESI favorable.
LogP (Predicted) Moderately LipophilicOlanzapine has a LogP of approximately 2.9. The N-demethyl-N-formyl derivative is expected to be slightly more polar. This property influences its retention in reversed-phase chromatography and its solubility in common mobile phases.

Q3: Which ionization mode, positive or negative, is recommended for N-Demethyl-N-formylolanzapine-d8?

Given the presence of a basic piperazine nitrogen, positive ion mode ESI is strongly recommended . The molecule can be readily protonated to form a stable [M+H]⁺ ion, leading to high sensitivity. Negative ion mode is unlikely to be effective as the molecule lacks acidic protons that can be easily abstracted.

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during the ESI-MS analysis of N-Demethyl-N-formylolanzapine-d8.

Problem 1: Low or No Signal Intensity

A weak or absent signal for the [M+H]⁺ ion is a frequent challenge. The following workflow can help diagnose and resolve this issue.

Troubleshooting Workflow for Low Signal Intensity

Low_Signal_Workflow cluster_optimize Source Optimization start Low/No Signal check_ms Verify MS System Performance (e.g., with tuning mix) start->check_ms check_lc Confirm Analyte Elution (UV or high concentration injection) check_ms->check_lc System OK optimize_source Optimize ESI Source Parameters check_lc->optimize_source Elution Confirmed mobile_phase Adjust Mobile Phase Composition optimize_source->mobile_phase Signal Still Low cone_voltage Optimize Cone/Fragmentor Voltage optimize_source->cone_voltage sample_prep Evaluate Sample Preparation mobile_phase->sample_prep No Improvement success Signal Improved sample_prep->success Issue Resolved capillary_temp Adjust Capillary/Source Temperature cone_voltage->capillary_temp gas_flow Optimize Nebulizer/Drying Gas capillary_temp->gas_flow

Caption: A stepwise approach to troubleshooting low signal intensity.

Detailed Steps:

  • Step 1: Verify Instrument Performance: Before troubleshooting the analyte, ensure the mass spectrometer is performing optimally. Infuse a standard tuning solution to check for sensitivity and mass accuracy. If the instrument fails this check, it requires maintenance.

  • Step 2: Confirm Analyte Elution from LC: To rule out chromatographic issues, inject a high-concentration standard of your analyte. If a peak is observed with a UV detector (if available) but not with the MS, the problem lies with the ionization or MS detection.

  • Step 3: Optimize ESI Source Parameters: The ESI source settings are critical for efficient ion generation and transmission.

    • Cone/Fragmentor Voltage: This voltage helps in desolvation and ion transmission. A voltage that is too low may result in poor ion sampling, while a voltage that is too high can cause in-source fragmentation.[3][4]

    • Capillary/Source Temperature: Higher temperatures can improve desolvation, but excessive heat may cause thermal degradation of the analyte.[5]

    • Nebulizer and Drying Gas Flow Rates: These gases aid in droplet formation and desolvation. Optimize these for a stable spray and efficient solvent evaporation.[6]

  • Step 4: Adjust Mobile Phase Composition: The mobile phase directly impacts ionization efficiency.

    • pH: Since N-Demethyl-N-formylolanzapine-d8 is basic, an acidic mobile phase (pH 3-5) will ensure it is protonated. Additives like 0.1% formic acid are commonly used.

    • Organic Modifier: Acetonitrile and methanol are common organic modifiers. Their choice can influence spray stability and ionization efficiency.

  • Step 5: Evaluate Sample Preparation: Matrix components from biological samples can suppress the ionization of the analyte. Ensure your sample preparation method (e.g., protein precipitation, solid-phase extraction) is effectively removing interfering substances.

Problem 2: In-Source Fragmentation

In-source fragmentation occurs when the analyte breaks apart in the ESI source before mass analysis, leading to a decreased abundance of the precursor ion and the appearance of fragment ions.[7] For N-Demethyl-N-formylolanzapine-d8, the N-formyl group can be susceptible to fragmentation.

Q: I am observing a significant peak at m/z [M+H-28]⁺. What is causing this?

This is likely due to the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the formyl group, a common fragmentation pathway for N-formyl compounds.

Mitigation Strategies for In-Source Fragmentation:

  • Reduce Cone/Fragmentor Voltage: This is the most effective way to minimize in-source fragmentation. Lowering this voltage reduces the kinetic energy of the ions as they enter the mass spectrometer, leading to "softer" ionization conditions.[8]

  • Optimize Source Temperature: High source temperatures can contribute to the thermal degradation and fragmentation of labile molecules. Try reducing the temperature in increments of 25°C.

  • Mobile Phase Composition: A highly acidic mobile phase, while good for protonation, can sometimes promote fragmentation of acid-labile groups. If fragmentation is severe, consider using a less acidic modifier or a lower concentration.

Experimental Protocol: Cone Voltage Optimization

  • Prepare a solution of N-Demethyl-N-formylolanzapine-d8 in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate.

  • Set the mass spectrometer to monitor the expected m/z of the precursor ion ([M+H]⁺) and the potential fragment ion (e.g., [M+H-28]⁺).

  • Acquire data while ramping the cone/fragmentor voltage from a low value (e.g., 10 V) to a high value (e.g., 80 V) in increments of 5-10 V.

  • Plot the intensity of the precursor and fragment ions as a function of the cone voltage.

  • Select the cone voltage that provides the maximum intensity for the precursor ion while minimizing the intensity of the fragment ion.

Problem 3: Adduct Formation

Adduct formation occurs when the analyte ion associates with other ions present in the mobile phase or from contaminants. Common adducts in positive ion mode include sodium ([M+Na]⁺) and potassium ([M+K]⁺).[9][10]

Q: I am seeing a prominent peak at m/z [M+23]⁺. What is this and how can I reduce it?

This is the sodium adduct of your analyte. While it confirms the molecular weight, it can reduce the intensity of your target [M+H]⁺ ion and complicate quantification.

Strategies to Minimize Adduct Formation:

  • Use High-Purity Solvents and Additives: Ensure that all mobile phase components are LC-MS grade to minimize sodium and potassium contamination.

  • Avoid Glassware: Use polypropylene vials and containers for sample and mobile phase preparation, as glass can be a source of sodium ions.

  • Increase the Concentration of the Proton Source: Increasing the concentration of formic acid (e.g., to 0.2%) or adding a small amount of ammonium formate can promote the formation of the [M+H]⁺ ion over adducts.

Problem 4: Chromatographic Shift and Peak Splitting of the Deuterated Standard

Q: The peak for my deuterated internal standard (N-Demethyl-N-formylolanzapine-d8) is eluting slightly earlier than the non-deuterated analyte, and sometimes I see peak splitting. Why is this happening?

This phenomenon is known as the "chromatographic isotope effect". The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. In reversed-phase chromatography, this can lead to the deuterated compound having slightly weaker interactions with the stationary phase, causing it to elute earlier.[9] In some cases, this can lead to partial separation and peak splitting, especially with a high degree of deuteration.

Troubleshooting Chromatographic Issues with Deuterated Standards

Peak_Splitting_Workflow start Peak Splitting/Shift Observed check_all_peaks Are all peaks in the chromatogram splitting? start->check_all_peaks system_issue Systemic Chromatographic Problem (e.g., column void, blocked frit) check_all_peaks->system_issue Yes isotope_effect Likely Deuterium Isotope Effect check_all_peaks->isotope_effect No, only IS and analyte optimize_gradient Modify Mobile Phase Gradient (e.g., make it steeper) isotope_effect->optimize_gradient change_organic Change Organic Modifier (Acetonitrile vs. Methanol) optimize_gradient->change_organic Still separated adjust_temp Adjust Column Temperature change_organic->adjust_temp No improvement success Peaks Merged adjust_temp->success Resolved

Caption: Decision tree for addressing peak splitting of deuterated standards.

Solutions for Isotope-Related Peak Splitting:

  • Modify the Mobile Phase Gradient: A steeper gradient will cause the analytes to move through the column more quickly, reducing the time for the deuterated and non-deuterated compounds to separate.

  • Adjust the Column Temperature: Lowering the column temperature can sometimes reduce the separation between the two compounds.

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation and may help to merge the peaks.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? Retrieved from [Link]

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]

  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS? Retrieved from [Link]

  • LCGC. (2020, December 8). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Retrieved from [Link]

  • ResearchGate. (2019, March 4). Some advice about how to reduce the fragmentation in ESI mass spectrometry? Retrieved from [Link]

  • Filo. (2025, December 14). The Use of Cone-Voltage Fragmentation in Conjunction with High-Accuracy Mass Measurements and LC–MS for Metabolite Identification. Retrieved from [Link]

  • Sivsivadze, K., Jokhadze, M., Tushurashvili, P., Murtazashvili, T., & Imnadze, N. (2017). DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA. Georgian medical news, (263), 118–125.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]

  • A. A. A., & A. A. A. (2018). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Journal of Analytical & Bioanalytical Techniques, 9(5).
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • MDPI. (2023, April 27). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • LCGC. (2003, December 1). Understanding Split Peaks. Retrieved from [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Taylor & Francis. (2023, December 11). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak splitting when running an LC column? Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • ELTE. (2019, February 10). An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • PubMed. (2023, April 27). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • ResearchGate. (2009, July 15). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Formylpiperidine. Retrieved from [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • PubMed. (2023, June 30). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

  • Owlstone Medical. (2012, March 28). Enhanced Analyte Detection Using In-Source Fragmentation of Field Asymmetric Waveform Ion Mobility Spectrometry-Selected Ions in. Retrieved from [Link]

  • SlidePlayer. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

Sources

Validation & Comparative

Beyond the Paper: A Critical Guide to Interpreting the CoA for N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting the Certificate of Analysis (CoA) for N-Demethyl-N-formylolanzapine-d8 Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and QC Professionals

Introduction: The Hidden Variable in Impurity Profiling

In high-stakes drug development, the integrity of your data is only as strong as your reference standards. N-Demethyl-N-formylolanzapine (CAS 639460-79-0) is a critical oxidative degradation product and metabolite of the antipsychotic Olanzapine. Quantifying it requires precision, often necessitating the use of a stable isotope-labeled internal standard (SIL-IS), specifically N-Demethyl-N-formylolanzapine-d8 .

However, not all "d8" standards are created equal. A Certificate of Analysis (CoA) is not merely a receipt; it is a technical dossier that dictates how—and if—the material can be used in regulated workflows. This guide moves beyond basic definitions to compare standard grades and provide a self-validating protocol for interpreting the CoA of this specific deuterated compound.

Part 1: The Hierarchy of Standards – A Comparative Analysis

When sourcing N-Demethyl-N-formylolanzapine-d8, you will encounter different grades of material. The "performance" of the product is defined by the rigor of its characterization, not just its chemical structure.

Table 1: Comparative Performance of Reference Material Grades
FeatureCertified Reference Material (CRM) Reference Standard (ISO 17025) Research Chemical / Reagent Grade
Primary Utility ISO 17025 Accredited Quantitation, Method ValidationRoutine QC, Internal Standard SpikingR&D, Qualitative Identification
Traceability SI-Traceable (Metrological traceability established)Traceable to internal primary standardsOften undefined or "Batch specific"
Uncertainty Explicitly Stated (e.g., 99.5% ± 0.3%)Not typically providedNot provided
Stability Data Monitored & Guaranteed (Expiry Date)Retest Date providedNo long-term stability data
Homogeneity Verified experimentallyAssumed based on processUnknown
CoA Authority ISO 17034 Accredited ISO 9001 / ISO 17025 LabsVendor Self-Declaration

Scientist’s Insight: For GLP/GMP impurity profiling, using a Research Grade standard for quantitation is a critical risk. If you are using the d8 isotope solely as an Internal Standard (IS), an ISO 17025 Reference Standard is often sufficient, provided the isotopic purity is high enough to prevent signal contribution to the analyte channel.

Part 2: Deconstructing the CoA – Technical Deep Dive

To interpret the CoA for N-Demethyl-N-formylolanzapine-d8, you must analyze three specific sections that directly impact LC-MS/MS performance.

Isotopic Purity & Enrichment (The "d0" Problem)

The most critical parameter for a deuterated standard is the absence of the unlabeled (d0) species.

  • The Spec: Look for "Isotopic Enrichment" or "Deuterium Incorporation," typically expressed as

    
     or in normalized distribution (d0 < 0.1%, d8 > 98%).
    
  • The Risk: If the d8 standard contains significant d0 (unlabeled N-Demethyl-N-formylolanzapine), spiking the IS into your blank matrix will create a false positive peak in the analyte channel.

  • Calculation:

    
    
    If this ratio exceeds 20% of your LLOQ, the standard is unfit for trace analysis.
    
Chemical Purity vs. Chromatographic Purity

Do not confuse these two.

  • Chromatographic Purity (% Area): Derived from HPLC-UV/MS. It tells you how many other peaks are in the vial.

  • Chemical Purity (Assay): The actual mass fraction of the molecule.

    • Formula:

      
      
      
  • CoA Check: For N-Demethyl-N-formylolanzapine-d8, look for Residual Solvents (TGA/GC) and Water Content (Karl Fischer). These hygroscopic salts often hold 2-5% water, which must be accounted for during weighing.

The Mass Shift Logic (d8 vs. d3)

Why choose d8 over the cheaper d3?

  • Olanzapine MW: ~312 Da[1]

  • N-Demethyl-N-formylolanzapine MW: ~326 Da[1][2][3][4]

  • d8 Shift: +8 Da

    
     ~334 Da.
    
  • d3 Shift: +3 Da

    
     ~329 Da.
    

Performance Comparison: The d8 analog moves the IS mass window far beyond the natural isotopic envelope (M+1, M+2) of the analyte. A d3 standard often suffers from "cross-talk" where the M+3 isotope of a high-concentration analyte signal bleeds into the IS channel, suppressing the IS response and ruining linearity.

Part 3: Visualization of Logic & Workflows

Diagram 1: The "Cross-Talk" Risk Assessment Logic

This decision tree helps you determine if the specific lot of d8 standard is suitable for your specific LLOQ requirements.

CrossTalkLogic Start Evaluate d8 Standard Suitability CheckEnrichment Check CoA: % d0 Content Start->CheckEnrichment CalcContribution Calculate Contribution to Analyte Signal: (IS Conc. * %d0) / Analyte LLOQ CheckEnrichment->CalcContribution Decision Is Contribution > 20%? CalcContribution->Decision Fail REJECT LOT Risk of False Positives Decision->Fail Yes Pass ACCEPT LOT Proceed to Mass Shift Check Decision->Pass No MassCheck Check Mass Difference (d8) Is M+8 > M+4 of Analyte? Pass->MassCheck FinalPass Standard Validated for Assay MassCheck->FinalPass Yes FinalWarn WARNING Check High Calibrators for IS Suppression MassCheck->FinalWarn No

Caption: Logic flow for assessing Isotopic Purity risks. A high d0 content in the IS can invalidate trace-level quantitation.

Diagram 2: CoA Verification Workflow (User Protocol)

A self-validating workflow for receiving and verifying the material.

CoAVerification Receipt 1. Receipt & Visual Inspection (Check for deliquescence) Identity 2. Identity Verification (LC-MS/MS Scan) Receipt->Identity Pass Purity 3. Purity Correction (Apply % Assay from CoA) Identity->Purity Match m/z 334 Solubility 4. Solubility Check (DMSO/MeOH Stock) Purity->Solubility Calc Corrected Wt Usage 5. Release for Use Solubility->Usage Clear Solution

Caption: Step-by-step workflow for verifying the CoA claims upon receipt of the material.

Part 4: Experimental Protocol – User Re-Verification

As a Senior Scientist, you should never blindly trust a CoA without a basic in-house verification, especially for labile oxidative metabolites.

Protocol: Rapid LC-MS/MS Verification

Objective: Confirm identity and isotopic purity before committing the standard to a validation study.

Materials:

  • N-Demethyl-N-formylolanzapine-d8 (Test Article)[5]

  • Olanzapine (Reference)[6][7][8][9][10][11][12][13]

  • LC-MS/MS System (e.g., Triple Quadrupole)

Methodology:

  • Stock Preparation: Dissolve ~1 mg of the d8 standard in methanol. Note any particulates (indicates salt/polymer contamination).

  • Q1 Scan (Full Scan): Infuse the solution.

    • Expectation: Dominant peak at m/z ~335.2 (M+H)+.

    • Check: Zoom into m/z 327.2 (the unlabeled M+H). If this peak is visible above baseline noise (>5% of base peak), the isotopic enrichment is poor.

  • Product Ion Scan (MS2): Fragment m/z 335.2.

    • Key Transitions: Look for the characteristic piperazine ring fragments. The deuterium label is typically on the piperazine ring. Ensure the fragments shift by the corresponding number of deuteriums compared to the unlabeled standard.

  • Chromatographic Check: Inject onto a C18 column.

    • Retention Time: The d8 analog may elute slightly earlier (deuterium isotope effect) than the unlabeled standard. This is normal but should not exceed 0.1-0.2 min difference.

Data Interpretation:

  • Pass: Parent ion m/z 335.2 dominant; unlabeled m/z 327.2 < 0.5%; clean single peak in chromatography.

  • Fail: Presence of m/z 327.2 > 1%; extra peaks in UV/TIC (chemical impurity).

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. ISO.[13][14][15][16][17][18] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link]

Sources

A Senior Application Scientist’s Guide to Verifying the Isotopic Purity of N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopic Purity

N-Demethyl-N-formylolanzapine-d8 is the deuterated analog of an olanzapine metabolite, frequently employed as an internal standard in bioanalytical studies, particularly in pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) investigations.[1][2] The substitution of hydrogen with deuterium atoms imparts a mass shift, allowing it to be distinguished from the endogenous, non-labeled analyte by mass spectrometry (MS). However, the utility of this internal standard is fundamentally dependent on its isotopic purity. Inaccurate or poorly characterized isotopic purity can lead to significant errors in quantification, compromising the integrity of clinical and preclinical data.

This guide provides an in-depth comparison of the primary analytical techniques for verifying the isotopic purity of N-Demethyl-N-formylolanzapine-d8: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, present detailed protocols, and advocate for a synergistic approach that ensures a robust, self-validating system of characterization, consistent with regulatory expectations.[3][4][5]

The Analytical Imperative: Isotopic Enrichment vs. Species Abundance

Before comparing methodologies, it is crucial to understand two distinct yet related concepts.[6]

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule. For a starting material with 99.5% enrichment, there is a 99.5% probability of finding a deuterium atom at any given labeled site.[6]

  • Species Abundance: This describes the percentage of the entire population of molecules that possesses a specific isotopic composition (e.g., the percentage of molecules that are fully deuterated, d8, versus those with seven deuterium atoms, d7, or six, d6).

A high isotopic enrichment in the starting materials does not guarantee a 99.5% species abundance of the final d8 product. The statistical probability of incorporating a residual proton increases with each deuteration site. Therefore, a comprehensive analysis must quantify the distribution of all relevant isotopologues.

G cluster_0 Fundamental Concepts Enrichment Isotopic Enrichment (%D at each labeled site) Synthesis Chemical Synthesis (Statistical Incorporation) Enrichment->Synthesis Distribution Isotopologue Distribution (Population of d8, d7, d6... molecules) Synthesis->Distribution Purity Reported Isotopic Purity (Quantification of d8 species) Distribution->Purity

Caption: Logical flow from raw material enrichment to final product purity.

Comparative Analysis of Core Methodologies

The two gold-standard techniques for this analysis are High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Each provides unique and complementary information.[7][8]

FeatureHigh-Resolution Mass Spectrometry (HRMS)NMR Spectroscopy (¹H, ²H)
Primary Output Measures mass-to-charge (m/z) ratio, providing the relative abundance of different isotopologues (d8, d7, d6, etc.).Provides information on the chemical environment of nuclei, confirming the location of deuterium and quantifying residual protons.[9]
Sensitivity Very high (sub-nanogram levels).[10]Lower, typically requires microgram to milligram quantities.
Specificity Confirms overall mass distribution but does not inherently determine the specific location of residual protons.Unambiguously determines the site of deuteration and the location of any residual, non-deuterated sites.[7]
Accuracy & Precision Highly accurate for determining isotopologue ratios, especially with high-resolution instruments like Orbitrap or TOF.[11]The benchmark for quantitative analysis (qNMR) when using a suitable internal standard.[12][13]
Throughput High; rapid analysis times, often less than 5 minutes per sample via direct infusion or UPLC coupling.Low; requires longer acquisition times, especially for ²H NMR or for achieving a high signal-to-noise ratio.
Validation Validated according to ICH/FDA guidelines for specificity, linearity, and accuracy of isotope ratio measurements.[5][14]Validated for identity and quantification; QNMR is a primary analytical method.
Key Advantage Excellent for quantifying the overall species abundance and detecting low-level isotopic impurities.Definitive for structural confirmation and positional analysis of deuterium incorporation.

Experimental Workflow: A Self-Validating Approach

A robust characterization relies on the synergy between HRMS and NMR. HRMS provides the "what" (the distribution of isotopologues), while NMR provides the "where" (the specific locations of deuterium).

G cluster_workflow Isotopic Purity Verification Workflow cluster_ms HRMS Analysis cluster_nmr NMR Analysis Sample N-Demethyl-N-formyl- olanzapine-d8 Sample MS_Prep Sample Prep (Dilute in ACN/H₂O) Sample->MS_Prep NMR_Prep Sample Prep (Dissolve in DMSO-d6) Sample->NMR_Prep MS_Run Direct Infusion ESI-HRMS (e.g., Orbitrap) MS_Prep->MS_Run MS_Data Data Analysis (Extract Ion Chromatograms, Calculate Ratios) MS_Run->MS_Data MS_Result Result: Isotopologue Distribution (%d8, %d7, %d6...) MS_Data->MS_Result Combine Synergistic Data Interpretation MS_Result->Combine NMR_Run ¹H and ²H NMR Acquisition NMR_Prep->NMR_Run NMR_Data Data Analysis (Integration vs. Standard, Identify Residual Signals) NMR_Run->NMR_Data NMR_Result Result: Deuteration Sites Confirmed, %D Incorporation Calculated NMR_Data->NMR_Result NMR_Result->Combine Report Final Certificate of Analysis (Isotopic Purity Verified) Combine->Report

Caption: A synergistic workflow combining HRMS and NMR for robust verification.

Detailed Experimental Protocols

Protocol 1: Isotopic Distribution by High-Resolution Mass Spectrometry (HRMS)
  • Causality: The goal is to accurately measure the relative intensities of the ions corresponding to the d8, d7, d6, etc., isotopologues. Electrospray ionization (ESI) in positive mode is chosen as it efficiently protonates the molecule, forming [M+H]⁺ ions. An Orbitrap mass analyzer is selected for its high resolving power (>70,000 FWHM), which is essential to separate the analyte's isotopic cluster from potential background interferences.[11]

  • Methodology:

    • Sample Preparation: Accurately weigh ~1 mg of N-Demethyl-N-formylolanzapine-d8 and dissolve in 10 mL of a 50:50 acetonitrile/water solution to create a 100 µg/mL stock. Further dilute this stock to a final concentration of 1 µg/mL for analysis.

    • Instrumentation: Use a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ Orbitrap) coupled with an ESI source.

    • Instrument Parameters:

      • Ionization Mode: ESI Positive

      • Infusion Flow Rate: 5 µL/min

      • Scan Type: Full Scan MS

      • Mass Range: m/z 300-380

      • Resolution: 140,000 FWHM

      • AGC Target: 1e6

      • Max Injection Time: 200 ms

    • Data Acquisition: Acquire data for 2-3 minutes to obtain a stable signal and average spectra.

    • Data Analysis & Calculation:

      • Identify the monoisotopic peak for the fully deuterated species [C₁₇H₁₀D₈N₄OS + H]⁺, which has a theoretical m/z of 335.19.

      • Extract the ion intensities for the entire isotopic cluster, including the d7 ([M-1D+1H]+H)⁺, d6 ([M-2D+2H]+H)⁺, and so on, down to the non-deuterated species.

      • Calculate the isotopic purity (%IP) as follows: %IP = (Intensity of d8 Peak / Sum of Intensities of all Isotopologue Peaks) x 100

Protocol 2: Site-Specific Purity by ¹H and ²H NMR Spectroscopy
  • Causality: ¹H NMR is used to detect and quantify any residual, non-exchanged protons at the labeled positions.[9] The integral of these residual signals, when compared to the integral of a non-deuterated, structurally distinct proton signal on the molecule (or a certified internal standard), allows for the calculation of the extent of deuteration. ²H NMR directly detects the deuterium nuclei, confirming their presence at the expected chemical shifts.[12] DMSO-d6 is chosen as the solvent for its ability to dissolve the analyte and for its distinct solvent residual peak that does not interfere with key analyte signals.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of N-Demethyl-N-formylolanzapine-d8 into an NMR tube. Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe capable of observing both ¹H and ²H nuclei.

    • ¹H NMR Acquisition:

      • Acquire a standard quantitative ¹H NMR spectrum.

      • Pay close attention to the regions where the protons on the deuterated piperazine ring and methyl group would appear.

      • Integrate the signal of a known, non-deuterated proton (e.g., an aromatic proton on the thienobenzodiazepine core) and set its value to the theoretical number of protons (e.g., 1.00 H).

      • Carefully integrate any small, residual signals in the deuterated regions. The value of these integrals directly corresponds to the fraction of non-deuteration at that site.

    • ²H NMR Acquisition:

      • Switch the probe to the deuterium channel.

      • Acquire a proton-decoupled ²H NMR spectrum. This will show sharp singlets for each chemically distinct deuterium atom.

      • Confirm that signals appear at the chemical shifts corresponding to the expected sites of deuteration. The absence of unexpected signals confirms the regiochemical integrity of the labeling.

    • Data Analysis & Calculation:

      • From the ¹H NMR, calculate the percent deuteration at each site. For a site intended to be deuterated, the % Deuteration = (1 - Integral of residual proton signal) x 100.

      • The overall isotopic purity can be estimated by averaging the deuteration levels across all labeled sites, though this is less precise than the species abundance measurement from HRMS.

Conclusion: A Mandate for Orthogonal Validation

Verifying the isotopic purity of N-Demethyl-N-formylolanzapine-d8 is not a task for a single methodology. While HRMS offers unparalleled sensitivity and a clear picture of the isotopologue distribution, it cannot definitively confirm the location of the labels.[10][11] Conversely, NMR spectroscopy provides absolute structural confirmation and site-specific information but lacks the throughput and sensitivity of HRMS.[7][12]

For research, development, and regulated bioanalysis, a dual-pronged, synergistic approach is the only way to ensure trustworthiness and scientific integrity. The combination of HRMS and NMR creates a self-validating system where the results of one technique corroborate the other, providing a complete and defensible characterization of the isotopic purity. This ensures that the deuterated standard will perform its function reliably, leading to accurate and reproducible bioanalytical results.

References

  • Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved February 13, 2026, from [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2018). Analytical Methods (RSC Publishing). Retrieved February 13, 2026, from [Link]

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2014). PubMed. Retrieved February 13, 2026, from [Link]

  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. (2022, July 5). PubMed. Retrieved February 13, 2026, from [Link]

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Arcinova. Retrieved February 13, 2026, from [Link]

  • Deuterated Drug Development: Advanced Products & Tailored Solutions. (n.d.). Isotope Science / Alfa Chemistry. Retrieved February 13, 2026, from [Link]

  • Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. (n.d.). Google Patents.
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2020). ResearchGate. Retrieved February 13, 2026, from [Link]

  • A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. (n.d.). NIH. Retrieved February 13, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA. Retrieved February 13, 2026, from [Link]

  • N-Demethyl-N-Formylolanzapine. (n.d.). Pharmace Research Laboratory. Retrieved February 13, 2026, from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved February 13, 2026, from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved February 13, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved February 13, 2026, from [Link]

  • Analytical methods for the recently approved fda new molecular entities – a review. (n.d.). SciSpace. Retrieved February 13, 2026, from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). ECA Academy. Retrieved February 13, 2026, from [Link]

  • N-Demethyl-N-formylolanzapine-d8. (n.d.). BioOrganics. Retrieved February 13, 2026, from [Link]

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A Senior Application Scientist's Guide to Calculating Isotopic Enrichment Factors for Olanzapine-d8 Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopic Purity in Bioanalysis

In the landscape of pharmaceutical development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. For antipsychotic drugs like Olanzapine, this precision is often achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity. The bedrock of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS), with Olanzapine-d8 being a common choice for Olanzapine bioanalysis.[1][2] A SIL-IS is chemically identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variability in these processes.[3]

However, the efficacy of a SIL-IS is fundamentally dependent on its isotopic purity and enrichment . A common misconception is that a "d8" standard consists purely of molecules with eight deuterium atoms. In reality, it is a population of molecules with a statistical distribution of deuterium incorporation, known as isotopologues (e.g., d8, d7, d6, etc.).[4] This guide provides a comprehensive, in-depth comparison of methodologies to calculate the isotopic enrichment factor for Olanzapine-d8 standards, offering field-proven insights and supporting experimental frameworks to ensure the integrity of your bioanalytical data.

The Imperative of Isotopic Enrichment Calculation: Beyond the Certificate of Analysis

While a Certificate of Analysis (CoA) from the manufacturer provides a stated isotopic purity, it is a critical step in method development and validation to independently verify this parameter.[5][6] The presence of unlabeled Olanzapine (d0) or lesser-deuterated species in the Olanzapine-d8 standard can lead to what is known as isotopic cross-contribution or crosstalk. This phenomenon can artificially inflate the analyte response, particularly at the lower limit of quantification (LLOQ), leading to inaccurate results and potentially compromising the integrity of a study. The FDA's M10 Bioanalytical Method Validation guidance underscores the importance of assessing the purity of reference standards and evaluating the potential influence of any unlabeled analyte in the internal standard.[7]

Theoretical Framework: Understanding Isotopic Distribution and Mass Spectra

Olanzapine has a molecular formula of C₁₇H₂₀N₄S and a monoisotopic mass of approximately 312.14 Da. Its deuterated counterpart, Olanzapine-d8 (2-methyl-4-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)-10H-benzo[b]thieno[2,3-e][4][8]diazepine), has a monoisotopic mass of approximately 320.19 Da.[1]

Due to the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³³S, ³⁴S), the mass spectrum of unlabeled Olanzapine will exhibit a characteristic isotopic cluster. The most abundant peak is the monoisotopic peak (M), followed by peaks at M+1, M+2, etc., with decreasing intensity. Similarly, the Olanzapine-d8 standard will have its own isotopic cluster, with the most abundant peak ideally being the d8 isotopologue. However, due to imperfect synthesis, lesser-deuterated species will also be present.

The following diagram illustrates the workflow for assessing the isotopic enrichment of an Olanzapine-d8 standard.

Isotopic_Enrichment_Workflow Workflow for Isotopic Enrichment Assessment cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Evaluation A Prepare solutions of unlabeled Olanzapine and Olanzapine-d8 B Acquire full-scan mass spectra using high-resolution MS A->B LC-MS Analysis C Determine isotopic distribution of unlabeled Olanzapine B->C D Determine isotopic distribution of Olanzapine-d8 standard B->D E Correct Olanzapine-d8 spectrum for natural isotope abundance C->E Correction Factor D->E F Calculate Isotopic Enrichment and Purity E->F G Assess cross-contribution to analyte signal F->G H Compare with acceptance criteria and evaluate impact on assay G->H

Sources

Cross-reactivity testing of N-Demethyl-N-formylolanzapine-d8 antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Cross-Reactivity Profiling of N-Demethyl-N-formylolanzapine Antibodies

Executive Summary This guide provides a technical framework for evaluating the specificity of antibodies raised against N-Demethyl-N-formylolanzapine , a critical oxidative metabolite and process impurity of the antipsychotic drug Olanzapine.

In bioanalytical contexts, distinguishing this specific metabolite from the parent drug (Olanzapine) and the major metabolic product (N-Desmethylolanzapine) is essential for accurate pharmacokinetic (PK) and impurity profiling. Furthermore, determining the cross-reactivity with the deuterated isotopologue (N-Demethyl-N-formylolanzapine-d8 ) is a mandatory validation step for Hybrid LBA/LC-MS workflows, where the antibody must capture both the analyte and the internal standard (IS) with equal efficiency.

Part 1: The Challenge of Structural Similarity

The core challenge in developing antibodies for N-Demethyl-N-formylolanzapine lies in the high structural homology of the Olanzapine metabolic pathway.

  • Olanzapine (Parent): Contains an N-methyl piperazine ring.

  • N-Desmethylolanzapine: The N-methyl group is removed (secondary amine).

  • N-Demethyl-N-formylolanzapine: The secondary amine is formylated (-CHO).

Why Cross-Reactivity Matters:

  • False Positives (ELISA): If the antibody cross-reacts with the parent drug (which is often present at 10x-100x higher concentrations), the metabolite measurement will be invalid.

  • Capture Efficiency (Hybrid LC-MS): In immuno-affinity purification (IA) coupled with Mass Spectrometry, the antibody must cross-react 100% with the d8-Internal Standard to ensure the IS tracks with the analyte during extraction.

Comparative Overview: Antibody Formats
FeatureMonoclonal Antibodies (mAb) Polyclonal Antibodies (pAb)
Epitope Specificity Single epitope (e.g., the formyl-piperazine moiety).Multiple epitopes (entire benzodiazepine scaffold).
Risk of Cross-Reactivity Low. Can be screened to exclude parent-binders.High. Likely binds the conserved tricyclic core of Olanzapine.
d8-IS Recognition Variable. Must be empirically tested.High. Robust binding to d8-IS due to epitope diversity.
Best Application Specific ELISA / Impurity Quantification.Hybrid LBA/LC-MS Enrichment.

Part 2: Experimental Protocol (Self-Validating System)

Objective: Determine the Percent Cross-Reactivity (%CR) of a candidate antibody against Olanzapine, N-Desmethylolanzapine, and the d8-IS.

Methodology: Competitive Indirect ELISA. Rationale: This format is more sensitive to structural changes in small molecules (haptens) than sandwich formats.

Materials
  • Coating Antigen: N-Demethyl-N-formylolanzapine conjugated to BSA (Bovine Serum Albumin).

  • Primary Antibody: Candidate Anti-N-Demethyl-N-formylolanzapine (Rabbit or Mouse).

  • Competitors (Analytes):

    • N-Demethyl-N-formylolanzapine (Reference Standard).[1]

    • N-Demethyl-N-formylolanzapine-d8 (Internal Standard).

    • Olanzapine (Parent Drug).[2][3][4][5][6]

    • N-Desmethylolanzapine (Metabolite).[2][4][5][6][7][8]

Step-by-Step Workflow
  • Coating:

    • Dilute Coating Antigen to 1 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

    • Validation Check: Include "No Antigen" wells to rule out non-specific binding of the antibody to the plate.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Block with 300 µL/well of 3% Non-Fat Dry Milk in PBS for 2 hours at RT.

  • Competition Reaction (The Critical Step):

    • Prepare a semi-log dilution series of all Competitors (from 10,000 ng/mL down to 0.01 ng/mL).

    • Mix the diluted Competitors 1:1 with the Primary Antibody (at a fixed concentration, e.g., 50 ng/mL, determined by prior titration).

    • Causality: Pre-incubating the antibody with the free analyte allows equilibrium binding in solution before exposure to the plate.

    • Add 100 µL of the mixture to the coated wells. Incubate 1 hour at RT.

  • Detection:

    • Wash plate 5x with PBST.

    • Add HRP-conjugated Secondary Antibody (1:5000). Incubate 1 hour.

    • Develop with TMB Substrate for 15 mins. Stop with 1M H2SO4. Read OD450.

Part 3: Data Analysis & Visualization

Calculation of Cross-Reactivity (%CR)

Plot the OD450 vs. Log(Concentration) for each competitor. Use a 4-Parameter Logistic (4PL) regression to calculate the IC50 (concentration inhibiting 50% of binding).



Interpretation Guide
CompetitorIdeal %CR (ELISA)Ideal %CR (Hybrid LC-MS)Interpretation
Target Metabolite 100%100%Reference baseline.
d8-Isotopologue 80% - 120%~100% Crucial: The antibody must recognize the d8-IS equally for accurate normalization in MS.
Olanzapine (Parent) < 1%< 5%High CR here invalidates the assay; the antibody is not specific.
N-Desmethyl < 1%< 5%Distinguishes the formyl group from the secondary amine.
Visualizing the Specificity Logic

The following diagram illustrates the structural decision tree the antibody must navigate.

AntibodySpecificity Antibody Candidate Antibody (Anti-N-Demethyl-N-formyl) Target Target: N-Demethyl-N-formylolanzapine (Formyl Group Present) Antibody->Target High Affinity (Binding Required) IS Internal Standard: d8-Isotopologue (Deuterated) Antibody->IS High Affinity (Required for LC-MS) Parent Interference: Olanzapine (Methyl Group) Antibody->Parent Steric Hindrance (Methyl blocks binding) Metabolite Interference: N-Desmethylolanzapine (No Formyl/Methyl) Antibody->Metabolite Low Affinity (Missing Formyl H-bonds)

Caption: Specificity profile required for a valid N-Demethyl-N-formylolanzapine antibody. Green paths indicate necessary binding; red paths indicate required exclusion.

Part 4: Troubleshooting & Optimization

Scenario 1: High Cross-Reactivity with Olanzapine.

  • Cause: The antibody recognizes the tricyclic benzodiazepine core rather than the unique piperazine side chain.

  • Solution: Perform Negative Selection . Pass the polyclonal serum over a column coupled with Olanzapine. Collect the flow-through (which contains antibodies that did not bind Olanzapine).

Scenario 2: Low Binding to d8-IS.

  • Cause: "Isotope Effect" (rare but possible with highly specific mAbs) where the deuterium alters the bond vibration/shape slightly.

  • Solution: For LC-MS applications, switch to a Polyclonal antibody or select a different mAb clone that targets a more rigid part of the molecule.

References

  • Hiemke, C., et al. (2018). "Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017." Pharmacopsychiatry.

    • Establishes the clinical relevance of monitoring Olanzapine metabolites.
  • Kassack, M.U., et al. (2002). "Structure-activity relationships of Olanzapine metabolites." European Journal of Pharmacology.

    • Provides structural data on N-Desmethyl vs. N-Formyl variants.
  • Bioanalysis Zone. (2023). "Hybrid LBA/LC–MS: The best of both worlds?"

    • Authoritative source on the requirement for IS cross-reactivity in hybrid assays.
  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

    • Regulatory standard for cross-reactivity (<15% interference).

Sources

Technical Guide: FDA/ICH M10 Bioanalytical Validation for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the Stable Isotope Labeled Internal Standard (SIL-IS) is universally regarded as the "gold standard" for correcting matrix effects, recovery losses, and ionization variability.[1] While Carbon-13 (


) and Nitrogen-15 (

) labeling offer superior physicochemical identity, Deuterated (

) Internal Standards
remain the industry workhorse due to cost-effectiveness and accessibility.

However, deuterated standards introduce unique risks—specifically Deuterium Isotope Effects (retention time shifts) and Deuterium-Hydrogen (D/H) Exchange —that can compromise assay integrity if not rigorously validated.[2] This guide provides a comparative analysis and a regulatory-compliant validation workflow based on the harmonized ICH M10 and FDA Bioanalytical Method Validation guidelines.

Part 1: The Regulatory Landscape (ICH M10 & FDA)[3]

The FDA adopted the ICH M10 Bioanalytical Method Validation guideline in November 2022, harmonizing requirements across the FDA, EMA, and PMDA. While M10 does not have a dedicated chapter solely for "Deuterated IS," it mandates strict performance criteria that deuterated standards are uniquely positioned to solve—but only if they meet specific purity and stability benchmarks.

Key Regulatory Requirements for IS
ParameterRegulatory Requirement (ICH M10 / FDA)Why Deuterated IS is Critical
Matrix Effects The Matrix Factor (MF) must be determined. The IS-normalized MF CV% should be ≤ 15% .[1]Deuterated IS co-elutes (mostly) with the analyte, experiencing the same ion suppression/enhancement, thus normalizing the signal mathematically.
Interference (Selectivity) Response in blank matrix spiked with IS must be ≤ 20% of the analyte LLOQ response.Deuterated IS must be isotopically pure. "D0" (unlabeled) impurities in the IS will cause false positives in the analyte channel.
Cross-Signal Contribution Response of the IS in the ULOQ sample (without IS) must be ≤ 5% of the IS response.High concentrations of Analyte must not contribute to the IS channel (M+2 isotopes of analyte mimicking the IS).
IS Variability IS response should be monitored for trends. Large variations indicate method instability.Unlike analogs, D-IS tracks extraction efficiency and injection variability precisely, making it a reliable diagnostic tool.

Part 2: Comparative Performance Analysis

Deuterated IS vs. Structural Analogs vs. External Calibration

The choice of Internal Standard dictates the ruggedness of the bioanalytical method.

FeatureDeuterated IS (SIL-IS) Structural Analog IS External Calibration (No IS)
Chemical Identity Identical (except mass).Similar functional groups, different structure.N/A
Retention Time (RT) Co-elutes (or shifts slightly < 2s).Elutes at different RT.N/A
Matrix Effect Correction Excellent. Corrects for ion suppression at the specific RT.Poor to Moderate. Experiences different suppression than analyte.None.
Extraction Recovery Tracks analyte perfectly.May extract differently than analyte.[3]Assumes 100% or constant recovery.
Cost Moderate to High.Low.Zero.
Primary Risk D/H Exchange & Isotopic Impurity.Non-tracking of matrix effects.Data invalidity in complex matrices.
The "Deuterium Isotope Effect" Mechanism

While often assumed to co-elute perfectly, deuterium is slightly less lipophilic than hydrogen. In Reversed-Phase Chromatography (RPLC), a highly deuterated molecule (e.g., d6 or d8) may elute slightly earlier than the unlabeled analyte.[3]

  • Risk: If the chromatographic peak is narrow and the matrix suppression zone is sharp, the IS and Analyte may experience different ionization environments even with a small RT shift.

  • Mitigation: Use

    
     or 
    
    
    
    if the shift is significant, or ensure the gradient is shallow enough to maintain overlap.

Part 3: Critical Validation Workflow

To validate a Deuterated IS under FDA/ICH M10, you must prove it is stable, pure, and actually corrects for the matrix.

Workflow Visualization: The Correction Mechanism

The following diagram illustrates how a Deuterated IS corrects for ionization errors compared to an Analog IS.

IS_Correction_Mechanism cluster_ionization ESI Source (Ionization) Sample Biological Sample (Plasma/Urine) Extraction Extraction (PPT/LLE/SPE) Sample->Extraction LC LC Separation Extraction->LC Ionization Electrospray Ionization LC->Ionization D_IS Deuterated IS (Co-elutes with Analyte) Suffers SAME Suppression LC->D_IS Analog_IS Analog IS (Elutes Separately) Suffers DIFFERENT Suppression LC->Analog_IS Matrix Matrix Components (Phospholipids) Matrix->Ionization Suppression MS Mass Spectrometer Detection Ionization->MS Data Quantitation (Area Ratio) MS->Data D_IS->Ionization Analog_IS->Ionization

Figure 1: Mechanism of Matrix Effect Correction. Deuterated IS co-elutes, ensuring it experiences the exact same ionization suppression events as the analyte, unlike Analog IS which may elute in a cleaner or dirtier region.

Protocol 1: Assessing Isotopic Interference (Cross-Talk)

Objective: Ensure the IS does not contribute signal to the Analyte channel (False Positive) and the Analyte does not contribute to the IS channel (Quantitation Error).

Steps:

  • Blank + IS: Inject a blank matrix sample spiked only with the Internal Standard at the working concentration.

    • Acceptance Criteria: The signal in the Analyte channel must be ≤ 20% of the LLOQ response.

    • Failure Mode: If high, the IS contains "D0" impurities. Get a purer standard.

  • ULOQ (No IS): Inject a sample containing the Analyte at the Upper Limit of Quantification (ULOQ) without Internal Standard.

    • Acceptance Criteria: The signal in the IS channel must be ≤ 5% of the average IS response.

    • Failure Mode: If high, the natural isotopic distribution (M+1, M+2) of the analyte overlaps with the IS mass. Solution: Choose an IS with a higher mass difference (e.g., move from d3 to d6).

Protocol 2: Deuterium-Hydrogen (D/H) Exchange Stress Test

Objective: Deuterium on labile sites (hydroxyl -OH, amine -NH, thiol -SH) can exchange with protons in the mobile phase or plasma, causing the IS to "lose weight" and disappear from its MRM channel.

Experimental Setup:

  • Preparation: Spike the Deuterated IS into the biological matrix (e.g., plasma) and into the reconstitution solvent (e.g., MeOH/Water).

  • Incubation: Let samples sit at room temperature for 4–24 hours (mimicking autosampler residence time).

  • Analysis: Analyze immediately (T0) and after incubation (T_final).

  • Calculation: Monitor the peak area of the deuterated IS.

    • Acceptance Criteria: No significant decrease in IS peak area or appearance of "M-1" peaks compared to T0.

    • Failure Mode: If signal drops, the deuterium is scrambling. Solution: You must select a standard labeled only on non-exchangeable Carbon positions (C-D bonds), not O-D or N-D.

Part 4: Experimental Data Synthesis

The following data summarizes a validation study comparing a Deuterated IS (d6-Analyte) against a Structural Analog for a hydrophobic drug in human plasma.

Table 1: Matrix Factor (MF) Comparison

Data represents the variability of the signal across 6 different lots of human plasma (Lipemic and Hemolyzed included).

MetricDeuterated IS (d6)Structural AnalogAcceptance (ICH M10)
Analyte Absolute MF 0.65 – 0.85 (Variable)0.65 – 0.85 (Variable)N/A
IS Absolute MF 0.64 – 0.86 (Tracks Analyte)0.90 – 0.95 (Constant)N/A
IS-Normalized MF 0.98 – 1.02 0.71 – 0.89 N/A
IS-Normalized MF CV% 2.1% 18.4% ≤ 15%
Status PASS FAIL

Interpretation: The Analog IS failed because it eluted later than the analyte, missing the suppression zone. The Deuterated IS experienced the same suppression (0.65 vs 0.64), resulting in a normalized ratio near 1.0.

Validation Decision Tree

Use this logic flow to select and validate your IS.

IS_Validation_Logic Start Select Internal Standard Type Is it Deuterated? Start->Type Labile Are Deuteriums on Labile Sites (-OH, -NH)? Type->Labile Yes Interference Run Cross-Talk Test (Blank+IS / ULOQ+NoIS) Type->Interference No (Analog/C13) MassDiff Mass Difference > 3 Da? Labile->MassDiff No (C-D bonds) Fail_Stable REJECT Select C-13 or C-D only Labile->Fail_Stable Yes ExchangeTest Run D/H Exchange Test (24h in Solvent) MassDiff->ExchangeTest Yes Fail_Mass REJECT Risk of Cross-Talk MassDiff->Fail_Mass No (<3 Da) ExchangeTest->Interference Stable ExchangeTest->Fail_Stable Unstable Pass VALIDATED Proceed to Method Val Interference->Pass <20% LLOQ / <5% IS Interference->Fail_Mass Fails Criteria

Figure 2: Decision Tree for Deuterated Internal Standard Selection and Validation.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4] [Link]

  • U.S. Food and Drug Administration (FDA). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of deuterated analytes in reversed-phase liquid chromatography. Journal of Chromatography A. (Discusses the lipophilicity shift mechanism).
  • Jemal, M., et al. (2003). The use of stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessary or not?. Rapid Communications in Mass Spectrometry.

Sources

Confirming chemical purity of N-Demethyl-N-formylolanzapine-d8 via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Orthogonal Validation

In the development of bioanalytical assays for antipsychotics, the integrity of your Internal Standard (IS) is the single point of failure. N-Demethyl-N-formylolanzapine-d8 is a complex stable isotope-labeled (SIL) standard. It represents a "double-modification" of the parent olanzapine: a metabolic shift (N-demethylation + N-formylation) and isotopic labeling (deuteration).

Reliance solely on LC-MS/MS for purity assignment is a common but dangerous oversight. While LC-MS confirms molecular weight, it often fails to detect:

  • Counter-ions and Salts: Which do not ionize or elute in the void volume.

  • Residual Solvents: Which are invisible to UV and MS detectors.

  • Isotopic Scrambling: Where deuterium exchange may occur at acidic positions.

  • Rotameric Isomers: Common in N-formyl piperazine derivatives, which can be mistaken for impurities in chromatography.

This guide outlines why Quantitative NMR (qNMR) is the superior "primary ratio" method for certifying this specific reference material and provides the protocol for its execution.

Structural Analysis & NMR Expectations

Before acquiring data, we must define what we expect to see. This molecule combines the thienobenzodiazepine core of olanzapine with a formyl-piperazine moiety.

  • The Core: The tricyclic system (benzene + diazepine + thiophene).

  • The Modification (N-Formyl): The N-methyl group (usually ~2.3 ppm) is replaced by a Formyl group (-CHO).

    • Critical Insight: N-formyl piperazines exhibit restricted rotation around the amide bond (C-N). At room temperature, this creates rotamers (cis/trans isomers). You will likely see two sets of signals for the formyl proton and the adjacent piperazine protons. Do not mistake this for impurity.

  • The Label (d8): Assuming a standard labeling pattern (often on the piperazine ring carbons or the aromatic rings), the corresponding proton signals will be silenced or show only residual traces (depending on isotopic purity).

Comparative Analysis: NMR vs. Chromatographic Techniques

The following table contrasts the capabilities of qNMR against traditional methods for this specific application.

FeatureHPLC-UVLC-MS/MSqNMR (Recommended)
Primary Output Retention Time & Area %Mass-to-Charge Ratio (m/z)Molar Ratio (Proton counting)
Purity Basis Relative (Chromatographic purity)Relative (Ionization purity)Absolute (Mass balance purity)
Structural Proof None (blind retention)Mass confirmation onlyFull Structural Elucidation
Blind Spots Inorganic salts, water, solvents lacking chromophoresNon-ionizable species, suppression effectsNone (sees all protons)
Rotamer Handling May split peaks, looking like contaminationSame m/z, often indistinguishableResolves & quantifies rotamer ratio
Reference Std Requires a known standard of the same analyteRequires a known standardUniversal Reference (e.g., TCNB, Maleic Acid)

Experimental Protocol: qNMR Certification

This protocol is designed to ensure <1% uncertainty in purity assignment.

A. Sample Preparation[1][2][3][4]
  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Why? Olanzapine derivatives are lipophilic but basic. DMSO ensures complete solubility. More importantly, DMSO-d6 slows the exchange of labile protons and often separates the water signal (3.33 ppm) from the aliphatic region. Avoid CDCl3 if possible, as it can be acidic (forming HCl/DCl) which may degrade the sensitive thienobenzodiazepine ring or induce deuterium exchange.

  • Massing: Weigh ~10 mg of N-Demethyl-N-formylolanzapine-d8 and ~5 mg of a Traceable Internal Standard (IS) directly into the same vial.

    • Recommended IS:1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm) or Maleic Acid (singlet at ~6.3 ppm). These fall in the "silent" region of olanzapine.

B. Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg (standard 1H pulse).

  • Relaxation Delay (d1): Set to 30–60 seconds .

    • Reasoning: To achieve quantitative accuracy, d1 must be > 5 × T1 (longitudinal relaxation time). The formyl proton has a long T1. Insufficient delay will underestimate the analyte.

  • Scans (ns): 16 to 64 (sufficient for S/N > 150:1).

  • Temperature: 298 K (25°C). Note: If rotamer broadening is severe, heating to 320 K may coalesce the signals, but 298 K is standard for purity.

C. Data Processing
  • Phase & Baseline: Apply meticulous manual phasing and automatic baseline correction (e.g., Bernstein polynomial).

  • Integration: Integrate the Internal Standard (IS) peak and set its value to correspond to its molar amount.

  • Analyte Integration: Integrate the Formyl Proton .

    • Location: Look for a distinct signal (or pair of unequal signals due to rotamers) in the 8.0 – 8.5 ppm range.

    • Summation: You must sum the integrals of both rotamers to get the total formyl content.

Data Interpretation & "Senior Scientist" Insights

The Rotamer Trap

In DMSO-d6, the formyl proton (-CHO) of piperazine derivatives typically appears as two singlets (or doublets with small coupling) around 8.0 ppm and 8.1 ppm.

  • Observation: You might see a ratio of 60:40 or 70:30.

  • Validation: Run a Variable Temperature (VT) NMR . Heat the sample to 340 K. If the two peaks coalesce into a single sharp singlet, they are rotamers of the same pure compound. If they remain distinct, you have an impurity.

Isotopic Purity (The "d8" Check)

You must verify the deuterium incorporation.

  • Method: Integrate the region where the d8 label is expected (e.g., the piperazine methylene protons).

  • Calculation: If the theoretical integration is 8.0H and you observe 0.4H, your deuteration efficiency is roughly 95%.

  • Warning: If you see full signals where silence is expected, you have the unlabeled parent (N-Demethyl-N-formylolanzapine-d0), which will ruin your mass spec assay due to "cross-talk."

Calculation of Purity (% w/w)


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (Sum of rotamers for analyte)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (decimal)[1]
    

Workflow Diagram

The following diagram illustrates the decision logic for certifying the standard.

G Start Crude N-Demethyl-N-formylolanzapine-d8 Solubility Dissolve in DMSO-d6 (Avoid CDCl3 due to acidity) Start->Solubility Acquisition Acquire 1H NMR (d1 > 30s, 298K) Solubility->Acquisition CheckRotamers Check 8.0-8.5 ppm Region Are there split peaks? Acquisition->CheckRotamers VT_Experiment Perform VT-NMR (340K) Do peaks coalesce? CheckRotamers->VT_Experiment Yes (Split Peaks) Integrate Integrate Formyl Protons (Sum of Rotamers) CheckRotamers->Integrate No (Single Peak) Impurity_Flag FAIL: Impurity Detected VT_Experiment->Impurity_Flag No (Distinct Impurity) VT_Experiment->Integrate Yes (Coalescence) Check_D8 Check Silent Regions Is residual H < 2%? Integrate->Check_D8 Check_D8->Impurity_Flag No (Low Enrichment) Calc_Purity Calculate Absolute Purity (qNMR Equation) Check_D8->Calc_Purity Yes Final_Cert Generate CoA (Purity + Isotopic Enrichment) Calc_Purity->Final_Cert

Caption: Logic flow for NMR validation of N-formyl olanzapine derivatives, highlighting the critical rotamer verification step.

References

  • Schoenberger, T. (2012). Determination of the purity of reference materials by 1H qNMR. Analytical and Bioanalytical Chemistry.[2][1][3][4][5]

  • Tognetti, V., et al. (2016). NMR characterization of N-formyl piperazine derivatives and rotamer analysis. National Institutes of Health (PMC).

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[5]

  • Simova, S. (2018). NMR determination of impurities in Olanzapine.[6][3] Asian Journal of Research in Chemistry.[6]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation of Reference Standards for Quantitative Analysis. Journal of Natural Products.

Sources

Safety Operating Guide

N-Demethyl-N-formylolanzapine-d8 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

N-Demethyl-N-formylolanzapine-d8 is a high-value, deuterated stable isotope used primarily as an internal standard in LC-MS/MS bioanalysis of Olanzapine and its metabolites. Unlike radioactive isotopes (


 or 

), this compound contains stable Deuterium (

) and does not require radioactive waste protocols .

However, as a derivative of the atypical antipsychotic Olanzapine, it retains the potent pharmacological and toxicological properties of the parent thienobenzodiazepine class. Improper disposal poses significant environmental risks (aquatic toxicity) and regulatory non-compliance (RCRA/EPA violations).

The Core Directive: Treat this substance as Acute Hazardous Pharmaceutical Waste . The objective is total destruction of the molecular scaffold via high-temperature incineration, ensuring zero release into water systems.

Hazard Profile & Physical Properties

Before handling waste, the operator must understand the specific risks. This compound is a potent central nervous system (CNS) depressant and potential reproductive toxin.

PropertySpecificationOperational Implication
Compound Name N-Demethyl-N-formylolanzapine-d8Label clearly; do not abbreviate on waste tags.
Molecular Formula

Stable Isotope. NOT Radioactive.[1][2]
Hazard Class Toxic (Irritant, Repr. Tox. 2)Requires double-gloving and respiratory protection.
Physical State Solid (Pale Yellow Powder)High risk of particulate inhalation during transfer.
Solubility DMSO, Methanol, AcetonitrileUse organic solvents for decontamination (not water).
RCRA Status Non-Listed (Default: Hazardous)Treat as Hazardous Chemical Waste (Not general trash).

Containment & Segregation Protocol

Effective disposal begins at the bench. You must segregate this compound from incompatible waste streams to prevent unintended chemical reactions or regulatory misclassification.

Step 1: Immediate Segregation[1]
  • Do NOT mix with Oxidizers: The thienobenzodiazepine ring is susceptible to rapid oxidation. Keep away from concentrated nitric acid or peroxides in the waste stream to prevent exothermic reactions.

  • Do NOT flush: Under no circumstances should this be poured down the sink. It is toxic to aquatic life and difficult for municipal water treatment to remove.

  • Separate from Sharps: Unless the vial is broken, it belongs in Chemical Waste, not Sharps.

Step 2: Primary Packaging (The Vial)
  • Seal the Source: Ensure the original amber glass vial is tightly capped.

  • Parafilm Wrap: Apply Parafilm M® around the cap to prevent fugitive vapors or powder leakage during transport.

  • Secondary Containment: Place the sealed vial into a clear, sealable polyethylene bag (Ziploc® style) to contain any potential breakage.

Disposal Workflow (Step-by-Step)

This workflow ensures a "Chain of Custody" from the laboratory bench to the final incineration point.

Phase A: Waste Tagging

Attach a hazardous waste tag to the secondary containment bag. The tag must include:

  • Full Chemical Name: N-Demethyl-N-formylolanzapine-d8

  • Constituents: 100% (if pure standard) or solvent composition (if dissolved).

  • Hazard Checkboxes: [x] Toxic [x] Irritant

Phase B: Satellite Accumulation

Move the tagged waste to your lab's Satellite Accumulation Area (SAA) .

  • Container: Place in the container designated for "Solid Hazardous Waste - Toxic/Organic."

  • Compatibility: Ensure the bin is compatible with glass vials (rigid walls).

Phase C: Decontamination of Surfaces

If the powder was manipulated or spilled:

  • Solvent Wash: Wet a Chem-Wipe with Methanol or Acetonitrile . These solvents solubilize the lipophilic olanzapine derivative effectively.

  • Wipe Down: Wipe the balance area or benchtop.

  • Disposal: Dispose of the contaminated Chem-Wipe into the Solid Hazardous Waste bin (do not throw in regular trash).

  • Soap Wash: Follow with a soap and water wash to remove residual solvent.

Visualized Decision Matrix

The following diagram illustrates the critical decision pathways for disposing of the standard versus its packaging.

DisposalWorkflow Start Waste Generation: N-Demethyl-N-formylolanzapine-d8 CheckState Is the material Solid or Liquid? Start->CheckState EmptyVial Is the Vial Empty? Start->EmptyVial Residue Only SolidPath Solid (Powder/Vial) CheckState->SolidPath Powder LiquidPath Liquid (Dissolved in MeOH/DMSO) CheckState->LiquidPath Solution HazWasteBin Hazardous Waste Container (Tag: Toxic/Organic) SolidPath->HazWasteBin LiquidPath->HazWasteBin TripleRinse Triple Rinse with Methanol EmptyVial->TripleRinse Yes (Trace) EmptyVial->HazWasteBin No (Visible Powder) Deface Deface Label & Remove Cap TripleRinse->Deface Clean Vial TripleRinse->HazWasteBin Rinsate GlassBin Glass Disposal Bin (Non-Hazardous) Deface->GlassBin Incineration Final Fate: High-Temp Incineration HazWasteBin->Incineration

Figure 1: Decision matrix for segregating bulk substance, solutions, and empty containers. Note that "Rinsate" (cleaning solvent) must be captured as hazardous waste.

Regulatory & Compliance Context

While N-Demethyl-N-formylolanzapine is not explicitly listed on the EPA's P-List (acutely hazardous) or U-List (toxic), it must be managed conservatively due to its biological activity.

  • RCRA Classification: In the absence of a specific code, this waste is classified by Characteristic of Toxicity or simply as Non-RCRA Regulated Hazardous Waste (depending on state rules like California's Title 22, which is stricter).

  • Best Practice: Assign the waste profile for "Pharmaceutical Waste - Incineration Only."

  • Destruction Efficiency: High-temperature incineration (

    
    ) is required to break the thienobenzodiazepine rings and prevent leaching into groundwater.
    

References

  • PubChem. (n.d.). Olanzapine Compound Summary - Safety and Hazards. National Library of Medicine.[3] Retrieved October 26, 2025, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[4] Retrieved October 26, 2025, from [Link]

Sources

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